3-(3-Methyl-1H-indol-1-yl)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylindol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383892 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-81-7 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural elucidation, and physicochemical characteristics. It further outlines a detailed synthetic protocol, discusses its chemical reactivity, and explores its potential biological significance based on the broader class of indole derivatives. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The derivatization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to compounds with a wide array of biological activities. This compound, the subject of this guide, features a propanenitrile substituent at the N1 position of the 3-methylindole core. This modification can significantly impact the molecule's polarity, metabolic stability, and receptor-binding capabilities, making it a compound of interest for further exploration.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Nomenclature and Structural Information
-
Systematic IUPAC Name: this compound[2]
-
CAS Number: 4414-81-7[2]
-
Molecular Formula: C₁₂H₁₂N₂[2]
-
Molecular Weight: 184.24 g/mol [2]
-
Chemical Structure:
Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Based on the properties of similar N-alkylated indoles and propanenitrile derivatives.[3] |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related indole derivatives. |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved through the N-alkylation of 3-methylindole, a reaction commonly known as cyanoethylation.
Synthetic Pathway: Cyanoethylation of 3-Methylindole
The reaction involves the Michael addition of the indole nitrogen of 3-methylindole (also known as skatole) to acrylonitrile. This reaction is typically base-catalyzed, which facilitates the deprotonation of the indole N-H, increasing its nucleophilicity.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol based on established cyanoethylation procedures for indoles.[5]
-
Reaction Setup: To a solution of 3-methylindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride, 0.1-0.2 equivalents).
-
Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not available, the following are predicted key features based on the structure of the molecule and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group at the C3 position, and two triplets for the ethyl bridge of the propanenitrile substituent. The chemical shifts would provide valuable information about the electronic environment of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 12 carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) in the range of 117-120 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic peaks for the aromatic C-H and C=C stretching of the indole ring would also be present.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184.24). Fragmentation patterns would likely involve the loss of the cyanoethyl group.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the indole nucleus and the propanenitrile side chain.
Reactivity of the Indole Ring
The N1-alkylation of the indole ring in this compound means the typically reactive N-H proton is absent. This prevents reactions that proceed via deprotonation of the indole nitrogen. The C3 position, often a site of electrophilic attack in indoles, is substituted with a methyl group, which can influence the regioselectivity of further electrophilic substitutions on the aromatic ring.[1]
Reactivity of the Propanenitrile Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-methyl-1H-indol-1-yl)propanoic acid.
-
Reduction: The nitrile can be reduced to a primary amine, 3-(3-methyl-1H-indol-1-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.
Diagram of Potential Chemical Transformations:
Caption: Potential reactions of the propanenitrile functional group.
Stability
The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong acids and bases to prevent unintended hydrolysis of the nitrile group.
Potential Biological Significance and Applications
While specific biological studies on this compound are not extensively reported, the indole scaffold is a well-established pharmacophore. Derivatives of indole are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many indole derivatives have shown potent anticancer properties by targeting various cellular pathways.[6]
-
Anti-inflammatory Effects: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Antimicrobial Properties: Indole derivatives have been investigated for their activity against a range of microbial pathogens.
-
Neurological Activity: The indole structure is found in neurotransmitters like serotonin, and its derivatives are explored for treating neurological disorders.
The presence of the propanenitrile moiety can serve as a handle for further chemical modifications to develop novel drug candidates. The nitrile group itself can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for the parent compound, 3-methylindole (skatole), for more detailed safety information, as it shares the same core structure.
Conclusion
This compound is a derivative of the medicinally important indole scaffold. This guide has provided a comprehensive overview of its basic properties, including its chemical identity, a detailed synthetic protocol, and an analysis of its potential reactivity and biological significance. While experimental data for some of its physicochemical properties are currently lacking, this document serves as a foundational resource to stimulate and support further research into this promising molecule. The versatility of the indole nucleus, combined with the reactivity of the propanenitrile side chain, makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
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Sigma-Aldrich. 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile AldrichCPR.
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MDPI. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential.
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ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
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Santa Cruz Biotechnology. 3-(3-formyl-1H-indol-1-yl)propanenitrile.
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
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IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
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A Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS: 4414-81-7): Synthesis, Characterization, and Applications
Abstract: This document provides an in-depth technical examination of 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS No. 4414-81-7), a key heterocyclic intermediate. The indole nucleus is a privileged scaffold in medicinal chemistry, and its N-alkylation with functionalized side chains offers a gateway to novel molecular architectures.[1] This guide moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis via base-catalyzed cyanoethylation, detailed analytical characterization protocols, and a discussion of its potential applications as a versatile building block in drug discovery and materials science. The methodologies presented are designed to be self-validating, with a strong emphasis on the causal reasoning behind critical experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Compound Identification and Physicochemical Properties
This compound is an N-alkylated derivative of 3-methylindole, also known as skatole. The introduction of the propanenitrile group at the N-1 position significantly alters the molecule's polarity and provides a reactive handle for further synthetic transformations.
Table 1: Core Compound Identifiers [2][3]
| Identifier | Value |
|---|---|
| CAS Number | 4414-81-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| SMILES | CC1=CN(CCC#N)C2=C1C=CC=C2 |
| InChIKey | RGVHVYXPVVRNAJ-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.1 | Predicted |
| Topological Polar Surface Area (TPSA) | 39.6 Ų | Predicted[4] |
| Hydrogen Bond Donors | 0 | Predicted[5] |
| Hydrogen Bond Acceptors | 2 | Predicted[5] |
| Rotatable Bond Count | 2 | Predicted[5] |
Synthesis and Mechanistic Insights
Principle of Synthesis: The Cyanoethylation of 3-Methylindole
The primary route to synthesizing the title compound is through the cyanoethylation of 3-methylindole. This reaction is a classic example of a Michael-type conjugate addition.[6] The indole nitrogen, while not strongly acidic, possesses a labile proton. In the presence of a base, the nitrogen can be deprotonated to form a nucleophilic indolide anion, or the base can act as a general catalyst to facilitate the addition. This nucleophile then attacks the electron-deficient β-carbon of acrylonitrile, an excellent Michael acceptor, to form a new carbon-nitrogen bond.[6][7]
The choice of base is critical and dictates the reaction conditions. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous solvents and an inert atmosphere.[8] Milder bases, such as potassium hydroxide or quaternary ammonium hydroxides, can also effectively catalyze the reaction, often under less stringent conditions, which can be advantageous for scalability.[7]
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of this compound using potassium hydroxide as an accessible and effective catalyst.
Materials:
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3-Methylindole (Skatole) (1.0 eq)
-
Acrylonitrile (1.5 eq, stabilized)
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Potassium Hydroxide (KOH) (0.1 eq)
-
Acetonitrile (or Dioxane) as solvent
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylindole (1.0 eq) and acetonitrile (approx. 0.5 M concentration).
-
Catalyst Addition: Add powdered potassium hydroxide (0.1 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Rationale: This pre-stirring allows for partial dissolution and activation of the catalyst.
-
Reagent Addition: Slowly add acrylonitrile (1.5 eq) to the stirring mixture dropwise over 20-30 minutes using an addition funnel. Causality: Acrylonitrile can polymerize, especially under basic conditions and with localized heat. A slow, controlled addition minimizes this side reaction and helps manage any exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-methylindole spot indicates completion.
-
Workup - Quenching & Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any residual solid KOH.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 20% Ethyl Acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Structural confirmation is paramount. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.
Table 3: Expected Spectroscopic Data for Structure Elucidation
| Technique | Expected Readout | Rationale for Confirmation |
|---|---|---|
| ¹H NMR | δ ~7.0-8.0 (m, 4H, Ar-H), δ ~7.0 (s, 1H, C2-H), δ ~4.4 (t, 2H, N-CH₂), δ ~2.8 (t, 2H, CH₂-CN), δ ~2.3 (s, 3H, Ar-CH₃) | The two triplets for the propanenitrile side chain are diagnostic. The absence of a broad N-H signal (~8.0 ppm) and the presence of the N-CH₂ triplet confirm successful N-alkylation. |
| ¹³C NMR | δ ~136 (C7a), ~129 (C3a), ~122-126 (Ar-CH), ~118 (CN), ~113 (C3), ~109 (C7), ~42 (N-CH₂), ~18 (CH₂-CN), ~10 (CH₃) | The key signals are the nitrile carbon (~118 ppm) and the two aliphatic carbons of the side chain, confirming the cyanoethyl group's presence. |
| FT-IR | ~2250 cm⁻¹ (sharp, medium-strong) | This distinct absorption is characteristic of the C≡N (nitrile) stretching vibration, providing definitive evidence of the nitrile functional group. |
| Mass Spec (ESI+) | m/z = 185.107 [M+H]⁺ | The observed mass of the protonated molecular ion must match the calculated exact mass (184.100) of the C₁₂H₁₂N₂ formula. |
Applications in Research and Development
A Versatile Synthetic Intermediate
The true value of this compound in a research setting lies in the reactivity of its nitrile moiety. This functional group serves as a linchpin for accessing a variety of other compound classes, making it a highly valuable intermediate.
-
Reduction to Amine: The nitrile can be readily reduced to a primary amine (3-(3-Methyl-1H-indol-1-yl)propan-1-amine) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for building pharmacophores that interact with biological targets like GPCRs or ion channels.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid (3-(3-Methyl-1H-indol-1-yl)propanoic acid). This allows for the formation of amide bonds, a cornerstone of peptide and small molecule drug design.
-
Cyclization Reactions: The nitrile and adjacent indole ring can participate in various cyclization reactions to form novel fused heterocyclic systems.
Caption: Key synthetic transformations of the nitrile functional group.
Potential Pharmacological Significance
While specific biological activity data for this exact molecule is not widely published, its structural class—indole-acrylonitrile and related derivatives—has demonstrated significant potential in preclinical studies. These scaffolds have been investigated for a range of therapeutic applications, including:
-
Antitumor Agents: Certain indole-acrylonitrile derivatives have shown potent growth inhibition against various human tumor cell lines.[9]
-
Antimicrobial Activity: The indole nucleus is present in many natural and synthetic antimicrobial compounds, and derivatives have been tested against both bacterial and fungal pathogens.[9][10]
-
Enzyme Inhibition: N-substituted indoles are core components of inhibitors for various enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β), which is a target in neurodegenerative diseases and diabetes.[11]
This compound therefore represents an excellent starting point for library synthesis in hit-to-lead campaigns for these and other therapeutic areas.
Safety and Handling
As a prudent laboratory practice, this compound should be handled with care, assuming the hazards associated with both indole and organic nitrile compounds.
-
Hazard Classification (Predicted): Based on related compounds, expect potential hazards such as: Harmful if swallowed, Toxic in contact with skin, and Causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
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This compound | CAS 4414-81-7 . Matrix Fine Chemicals. [Link]
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3-[5-(3-Methylphenyl)indol-1-yl]propanenitrile PubChem Entry . PubChem. [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies . MDPI. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles . MDPI. [Link]
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(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile . MDPI. [Link]
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Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents . ResearchGate. [Link]
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Cyanoethylation - Organic Reactions . Organic Reactions. [Link]
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Cyanoethylation . Wikipedia. [Link]
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An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, including its molecular formula and precise molecular weight. Furthermore, it outlines a common synthetic pathway and discusses its potential applications, underpinned by authoritative references. The guide is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and development.
Core Molecular Attributes
This compound is an indole derivative characterized by a propanenitrile group attached to the nitrogen atom of the 3-methylindole ring. Understanding its core molecular attributes is fundamental for its application in research and synthesis.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C12H12N2.[1] Its molecular weight is 184.242 g/mol .[1] These values are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4414-81-7 | [1] |
| Molecular Formula | C12H12N2 | [1] |
| Molecular Weight | 184.242 g/mol | [1] |
| SMILES | CC1=CN(CCC#N)C2=C1C=CC=C2 | [1] |
| InChIKey | RGVHVYXPVVRNAJ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of indole derivatives is a well-established area of organic chemistry. While various synthetic routes to substituted indoles exist, a common approach for N-alkylation of the indole ring involves the reaction of the parent indole with an appropriate alkylating agent.
Synthetic Pathway: N-Alkylation of 3-Methylindole
A prevalent method for the synthesis of this compound involves the cyanoethylation of 3-methylindole (also known as skatole). This reaction is a type of Michael addition.
Reaction Scheme:
3-Methylindole + Acrylonitrile → this compound
The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, forming a more nucleophilic indolide anion. This anion then attacks the β-carbon of acrylonitrile.
Step-by-Step Experimental Protocol
-
Reactant Preparation: Dissolve 3-methylindole in a suitable aprotic solvent, such as acetonitrile or DMF.
-
Base Addition: Add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) to the solution at a controlled temperature (often 0 °C) to facilitate the deprotonation of the indole nitrogen.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Applications in Research and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a propanenitrile side chain at the N1 position can modulate the compound's physicochemical properties and biological activity.
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. These transformations open avenues to a wide range of functionalized indole derivatives.
Precursor for Biologically Active Compounds
While specific biological activities for this exact compound are not extensively documented in readily available literature, related indole derivatives have shown a broad spectrum of pharmacological effects. For instance, various substituted indoles are investigated for their potential as antifungal agents.[2] The structural motif of this compound makes it a candidate for screening in various biological assays. The synthesis of new heterocycles derived from related indole-containing nitriles has been explored for their potential as potent antifungal agents.[2]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group at the C3 position, and two triplets for the methylene protons of the propanenitrile side chain.
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the carbons of the indole ring system, the methyl carbon, the two methylene carbons, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp absorption band in the region of 2240-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.24 g/mol ).
Conclusion
This compound is a compound with well-defined physicochemical properties. Its synthesis is achievable through straightforward N-alkylation of 3-methylindole. While its direct applications are primarily as a chemical intermediate, its structural features suggest potential for the development of novel, biologically active molecules. This guide provides the foundational knowledge necessary for researchers and scientists to utilize this compound effectively in their synthetic and drug discovery endeavors.
References
-
Matrix Fine Chemicals. This compound | CAS 4414-81-7. [Link]
-
ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
Sources
An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, IUPAC nomenclature, a robust synthesis protocol, and in-depth characterization through spectroscopic methods. Furthermore, it explores the potential applications of this compound as a valuable intermediate in medicinal chemistry and materials science.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in the development of novel therapeutic agents. This compound, a derivative of 3-methylindole (commonly known as skatole), presents itself as a valuable building block for the synthesis of more complex molecules with potential applications in oncology, neurology, and infectious diseases. The presence of a propanenitrile side chain at the N1 position of the indole ring offers a versatile handle for further chemical modifications.
Chemical Structure and Nomenclature
A thorough understanding of a molecule's structure and nomenclature is fundamental to its scientific exploration. This section provides the definitive identification of this compound.
IUPAC Name and CAS Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is registered under the CAS Number 4414-81-7 .[2]
Chemical Structure
The chemical structure of this compound consists of a 3-methylindole core, where the nitrogen atom of the indole ring is substituted with a propanenitrile group.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecule.
Molecular Formula and Weight
The molecular formula of the compound is C12H12N2, and its molecular weight is 184.24 g/mol .[2]
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a Michael addition reaction, specifically the cyanoethylation of 3-methylindole. This reaction involves the addition of the indole nitrogen to acrylonitrile in the presence of a base.
Synthetic Workflow
The overall synthetic scheme is a straightforward and high-yielding process, making the target compound readily accessible for further research.
Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Methylindole (Skatole)
-
Acrylonitrile
-
Triton B (40% in methanol) or another suitable base (e.g., KOH, NaOEt)
-
Toluene or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylindole (1 equivalent) in toluene.
-
Addition of Base: Add a catalytic amount of Triton B (e.g., 0.1 equivalents) to the solution.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base by adding 1M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. This section details the expected physicochemical properties and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol [2] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related indole derivatives.
4.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-4 (Indole) |
| ~7.3 | d | 1H | H-7 (Indole) |
| ~7.1-7.2 | m | 2H | H-5, H-6 (Indole) |
| ~7.0 | s | 1H | H-2 (Indole) |
| ~4.4 | t | 2H | N-CH2-CH2-CN |
| ~2.8 | t | 2H | N-CH2-CH2-CN |
| ~2.3 | s | 3H | C3-CH3 |
4.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C-7a (Indole) |
| ~129 | C-3a (Indole) |
| ~122 | C-2 (Indole) |
| ~121 | C-6 (Indole) |
| ~119 | C-5 (Indole) |
| ~118 | C-4 (Indole) |
| ~117 | -C≡N |
| ~110 | C-3 (Indole) |
| ~109 | C-7 (Indole) |
| ~42 | N-CH2-CH2-CN |
| ~18 | N-CH2-CH2-CN |
| ~10 | C3-CH3 |
4.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, 1470 | Aromatic C=C stretch |
4.2.4. Mass Spectrometry
| m/z | Assignment |
| 184 | [M]⁺ (Molecular ion) |
| 130 | [M - CH2CH2CN]⁺ (Loss of the propanenitrile side chain) |
| 115 | [130 - CH3]⁺ (Loss of a methyl group from the 3-methylindole fragment) |
Applications and Future Perspectives
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, opening up a wide array of synthetic possibilities.
-
Drug Discovery: The indole nucleus is a common feature in many biologically active compounds. This molecule can be a starting point for the development of novel kinase inhibitors, antiviral agents, and central nervous system drugs.
-
Materials Science: Indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature.
-
Agrochemicals: The indole scaffold is also present in some herbicides and fungicides. Further derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties to its synthesis and potential applications. The straightforward cyanoethylation of 3-methylindole makes this compound readily accessible. Its versatile chemical nature, owing to the modifiable nitrile group and the reactive indole core, positions it as a valuable building block for future research and development in medicinal chemistry and materials science. The provided experimental protocol and spectroscopic data serve as a solid foundation for scientists and researchers to utilize this compound in their synthetic endeavors.
References
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Matrix Fine Chemicals. This compound | CAS 4414-81-7. [Link]
-
ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6736, Skatole. [Link]
-
MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]
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Royal Society of Chemistry. Supporting information - Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]
-
Matrix Fine Chemicals. This compound. [Link]
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ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
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An In-depth Technical Guide to the Solubility of 3-(3-Methyl-1H-indol-1-yl)propanenitrile in Organic Solvents
Introduction to 3-(3-Methyl-1H-indol-1-yl)propanenitrile and the Imperative of Solubility Data
This compound, with the CAS Number 4414-81-7, is a member of the indole family of heterocyclic compounds.[1][2] The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[3] The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, poor solubility can impede formulation, lead to erratic absorption, and ultimately result in therapeutic failure. Therefore, a thorough understanding and quantification of a compound's solubility in a range of solvents is a fundamental prerequisite for its advancement.
This guide will address the solubility of this compound by:
-
Analyzing its molecular structure to predict its solubility in common organic solvents.
-
Providing a detailed, field-proven experimental protocol for determining its solubility.
-
Presenting a framework for the systematic evaluation of solubility.
-
Outlining essential safety precautions.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure Analysis of this compound:
The structure of this compound comprises a substituted indole ring and a propanenitrile side chain.
-
The Indole Ring: The indole ring system is aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity. The methyl group at the 3-position is a nonpolar alkyl group.
-
The Propanenitrile Side Chain: The nitrile group (-C≡N) is highly polar due to the triple bond and the high electronegativity of the nitrogen atom. This group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.
Predicted Solubility Profile:
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong interactions with the nitrile group. DMSO, in particular, is known as a "super solvent" for its ability to dissolve a wide range of organic compounds.[4][5]
-
Good Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and other alcohols should be effective at dissolving the compound. The hydroxyl groups in these solvents can act as hydrogen bond donors, interacting with the nitrogen of the nitrile group.
-
Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate are likely to be good solvents. They possess a degree of polarity that allows for favorable interactions with the nitrile group.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents. The nonpolar indole ring will have some affinity for these solvents, but the highly polar nitrile group will be energetically disfavored in a nonpolar environment.
The following diagram illustrates the anticipated solvent-solute interactions that govern the solubility of this compound.
Caption: Predicted Solvent-Solute Interactions.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Protocol:
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). To each vial, add an excess amount of this compound. A general rule is to add at least twice the estimated amount needed for saturation to ensure a solid phase remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Workflow for Solubility Determination:
Caption: Shake-Flask Method Workflow.
Data Presentation: A Framework for Your Results
While specific experimental data for this compound is not available for inclusion, the following table provides a template for organizing and presenting your experimentally determined solubility data.
| Organic Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low | Enter your data here |
| Toluene | 2.4 | Low to Moderate | Enter your data here |
| Dichloromethane | 3.1 | Moderate | Enter your data here |
| Ethyl Acetate | 4.4 | Moderate to High | Enter your data here |
| Acetone | 5.1 | High | Enter your data here |
| Ethanol | 5.2 | High | Enter your data here |
| Methanol | 6.6 | High | Enter your data here |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Enter your data here |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for indole and nitrile compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for the shake-flask method, researchers are well-equipped to generate the critical solubility data required for their work. The systematic approach outlined herein, along with the provided safety guidelines, will enable scientists and drug development professionals to confidently and accurately characterize this important indole derivative.
References
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BTL. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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da Costa, A. C. A., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-844. Retrieved from [Link]
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Avantik. (2013, June 27). PARA/Gard™ Paraffin Repellent Safety Data Sheet. Retrieved from [Link]
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The Double-Edged Sword: A Technical Guide to the Biological Significance of 3-Methyl-1H-Indole
A Senior Application Scientist's Perspective on a Key Gut Microbial Metabolite
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Foreword: The 3-methyl-1H-indole moiety, commonly known as skatole, is a molecule of profound biological importance, wielding a paradoxical influence on host physiology.[1][2] A notorious contributor to malodor, its significance extends far beyond its olfactory impact, playing critical roles in intercellular signaling, toxicology, and the intricate dance between the gut microbiome and host health. This guide provides a comprehensive technical overview of 3-methyl-1H-indole, intended for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, its multifaceted physiological and pathological roles, and the experimental methodologies crucial for its study.
Biosynthesis and Metabolism: From Tryptophan to a Potent Signaling Molecule
The journey of 3-methyl-1H-indole begins with the essential amino acid L-tryptophan. Gut microbiota are the primary architects of its synthesis, transforming dietary tryptophan into this bioactive molecule.[1][3]
The Anaerobic Pathway: A Stepwise Microbial Conversion
The predominant route of skatole biosynthesis is an anaerobic process carried out by a consortium of gut bacteria, including species of Clostridium and Lactobacillus.[4][5][6] This multi-step pathway is a testament to the metabolic prowess of the gut microbiome.
The key enzymatic steps are:
-
Deamination: Tryptophan is first deaminated to indole-3-pyruvic acid.
-
Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetic acid (IAA).[3]
-
Final Decarboxylation: The final and rate-limiting step is the decarboxylation of IAA to yield 3-methyl-1H-indole.[3]
Clostridium scatologenes and Clostridium drakei have been identified as key players in this conversion, capable of synthesizing skatole from both tryptophan and IAA.[4][6] Certain Lactobacillus species are also known to produce skatole, contributing to the overall intestinal pool of this metabolite.[5]
An Alternative Aerobic Pathway: A Single-Enzyme Marvel
Recent research has unveiled a fascinating alternative, an aerobic, single-enzyme pathway for skatole synthesis.[7][8][9] This discovery expands our understanding of the microbial machinery capable of producing this potent molecule.
Host Metabolism: Detoxification and Bioactivation
Once absorbed from the gut, 3-methyl-1H-indole undergoes extensive metabolism in the host, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][3] This metabolic processing is a critical determinant of its biological effects, leading to both detoxification and, paradoxically, bioactivation into toxic intermediates.
Key CYP enzymes involved in skatole metabolism include:
-
CYP2E1, CYP2A6, and CYP1A2: These enzymes are primarily involved in the detoxification of skatole through hydroxylation and other oxidative reactions.[10][11]
-
CYP2F family (e.g., CYP2F1): These enzymes, particularly abundant in the lungs, are responsible for the bioactivation of skatole into a highly reactive and toxic intermediate, 3-methyleneindolenine.[10][12] This bioactivation is the primary mechanism behind skatole-induced pneumotoxicity.
The Dichotomous Role in Health and Disease
3-Methyl-1H-indole exhibits a classic example of hormesis, where its biological effects are dose-dependent, ranging from beneficial signaling to profound toxicity.
A Signaling Molecule: The Aryl Hydrocarbon Receptor (AhR) Pathway
One of the most significant roles of 3-methyl-1H-indole is its function as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism.[7][13][14][15]
Upon binding to skatole, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of a battery of genes, including those encoding phase I and phase II drug-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[7][13][16]
The Dark Side: Toxicity and Disease Association
At elevated concentrations, 3-methyl-1H-indole transitions from a signaling molecule to a potent toxin, implicated in a range of pathological conditions.
Pneumotoxicity: The most well-documented toxic effect of skatole is acute bovine pulmonary edema and emphysema (ABPE), a severe and often fatal respiratory disease in cattle.[3] This is a direct consequence of the bioactivation of skatole by CYP enzymes in the lungs, leading to the formation of the cytotoxic 3-methyleneindolenine.[3][10] This reactive intermediate causes widespread damage to lung tissue.[17]
Inflammatory Bowel Disease (IBD): A growing body of evidence links elevated fecal concentrations of skatole to inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.[3][18] Skatole can induce inflammatory responses in intestinal epithelial cells, contributing to the chronic inflammation that characterizes these conditions.[18][19]
Table 1: Fecal Concentrations of 3-Methyl-1H-Indole in Health and Disease
| Species | Condition | Fecal Concentration (µg/g) | Reference(s) |
| Human | Healthy | 0 - 35 | [3] |
| Human | Colorectal Cancer/IBD | up to 100 | [3][20] |
| Pig | Normal | ~10 | [13] |
| Ruminants (Goat, Sheep, Cattle) | Normal | ~2.6 | [13] |
Other Toxicities: Beyond the lungs and gut, skatole has been shown to be a potential mutagen and may contribute to splenotoxicity.[2][21] It is also considered a uremic toxin, accumulating in patients with chronic kidney disease and potentially contributing to disease progression.[22][23][24][25]
Experimental Methodologies: A Guide for the Bench Scientist
Accurate and reliable methods for the quantification and functional assessment of 3-methyl-1H-indole are paramount for advancing our understanding of its biological roles.
Quantification of 3-Methyl-1H-Indole in Fecal Samples by HPLC
This protocol outlines a robust method for the determination of skatole in fecal samples using reversed-phase high-performance liquid chromatography (HPLC).
3.1.1. Sample Collection and Storage
Proper sample handling is critical to prevent the degradation of 3-methyl-1H-indole.
-
Collection: Collect fresh fecal samples in clean, airtight containers.
-
Storage: For short-term storage, refrigeration is acceptable. For long-term storage, immediate freezing at -20°C or -80°C is recommended.[8][26][27] Alternatively, samples can be stored in 95% ethanol.[5]
3.1.2. Extraction and Purification
-
Weigh approximately 0.5 g of the fecal sample.
-
Add 2 ml of methanol and homogenize thoroughly.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the methanol supernatant.
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Amberlite XAD-8) to remove interfering substances. Elute the skatole with an appropriate solvent.
3.1.3. HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water or acetonitrile, water, and methanol.[27][28]
-
Detection: Fluorescence detection with excitation at 280 nm and emission at 352 nm provides high sensitivity and specificity.[28]
-
Quantification: Generate a standard curve using known concentrations of a 3-methyl-1H-indole standard.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine the cytotoxicity of a compound.
3.2.1. Cell Culture
-
Use an appropriate cell line, such as the human colon adenocarcinoma cell line Caco-2, or a relevant lung epithelial cell line.
-
Culture the cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.
3.2.2. Experimental Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 3-methyl-1H-indole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 to 4 hours.[6][29][30]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[6][30]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492-570 nm using a microplate reader.[6]
3.2.3. Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of 3-methyl-1H-indole to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Future Directions and Therapeutic Implications
The dual nature of 3-methyl-1H-indole presents both challenges and opportunities in the field of drug development.
-
Therapeutic Targeting: The enzymes involved in skatole biosynthesis and metabolism represent potential therapeutic targets. Inhibiting skatole production in the gut could be a strategy for mitigating its detrimental effects in conditions like IBD.
-
Biomarker Development: Fecal or serum levels of 3-methyl-1H-indole could serve as a valuable biomarker for gut dysbiosis and the progression of IBD.
-
AhR Modulation: Understanding the nuances of AhR activation by skatole could lead to the development of selective AhR modulators for the treatment of inflammatory and autoimmune diseases.
References
-
Kurata, S., et al. (2024). Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(10), 5432. [Link]
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The Indole Scaffold: A Privileged Core for Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides and engage in diverse biological interactions has cemented its status as a "privileged scaffold."[1] This guide provides a comprehensive technical overview of the multifaceted therapeutic applications of indole-based compounds. We will delve into their critical roles in oncology, virology, inflammation, and neurodegeneration, elucidating the underlying mechanisms of action through detailed pathway analyses. Furthermore, this document serves as a practical resource for researchers by providing field-proven, step-by-step protocols for the synthesis, screening, and characterization of novel indole derivatives, empowering the next wave of discovery in indole-based drug development.
The Enduring Significance of the Indole Nucleus
The indole core, consisting of a benzene ring fused to a pyrrole ring, is a structural feature in numerous natural products and essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[3][4] This prevalence in nature underscores its evolutionary selection as a biocompatible and functionally versatile scaffold. In the realm of synthetic medicinal chemistry, the indole ring's unique electronic properties and the reactivity of its C2, C3, and N1 positions allow for extensive chemical modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic effects.[3][5] Over 40 indole-containing drugs have received FDA approval, targeting a wide array of clinical conditions.[6]
Therapeutic Frontiers of Indole-Based Compounds
The structural plasticity of the indole scaffold has led to the development of compounds with a broad spectrum of biological activities.[3][7] Here, we explore the most prominent therapeutic areas where indole derivatives have made a significant impact.
Oncology: Targeting the Hallmarks of Cancer
Indole analogs have emerged as potent anticancer agents, capable of modulating various signaling pathways and biological targets crucial for cancer cell proliferation and survival.[2][8]
-
Tubulin Polymerization Inhibitors: A cornerstone of cancer chemotherapy is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[9] Indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine), are classic examples of agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][9]
-
Kinase Inhibitors: Many indole-based compounds function as inhibitors of protein kinases, enzymes that play a central role in cellular signal transduction and are often dysregulated in cancer. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is a prime example of an FDA-approved indole derivative used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]
-
HDAC and Topoisomerase Inhibitors: Indole derivatives have also been developed to target other critical cancer-related enzymes, including histone deacetylases (HDACs) and DNA topoisomerases, further showcasing their versatility as anticancer agents.[2][9]
Antiviral Applications: Combating Viral Infections
The indole scaffold is a key component in several antiviral drugs, demonstrating efficacy against a range of viruses, including HIV and HCV.[1][10] These compounds can interfere with various stages of the viral life cycle.
-
Entry and Fusion Inhibitors: Arbidol, a broad-spectrum antiviral, is an indole-containing drug that inhibits virus entry and membrane fusion.[1]
-
Reverse Transcriptase and Integrase Inhibitors: Delavirdine is an example of an indole derivative that acts as a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[1][4] Other indole-based compounds have shown potent inhibition of HIV-1 integrase.[4]
-
Protease and Polymerase Inhibitors: The unique ability of indole derivatives to mimic peptide structures makes them suitable candidates for designing inhibitors of viral proteases and polymerases, which are crucial for viral replication.[1]
Anti-Inflammatory and Analgesic Properties
Indole-based compounds have a long history in the management of inflammation and pain. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[3] More recent research has focused on developing indole derivatives with dual inhibition of COX and lipoxygenase (LOX) to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[3] The modulation of key inflammatory pathways like NF-κB is another mechanism through which indole compounds exert their anti-inflammatory effects.[3]
Neurodegenerative Diseases: A Multifaceted Approach
The neuroprotective properties of indole derivatives make them promising candidates for the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[11][12] Their mechanisms of action in this context are often multi-targeted.
-
Antioxidant and Anti-inflammatory Effects: Indole compounds, such as melatonin, exhibit potent antioxidant properties by scavenging free radicals and can reduce neuroinflammation, a key factor in the progression of neurodegenerative diseases.[12][13]
-
Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins like amyloid-beta and alpha-synuclein. Certain indole derivatives have been shown to inhibit this aggregation process.[12]
-
Enzyme Inhibition: Indole-based compounds have been designed to inhibit enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidase B (MAO-B).[11][14]
Core Mechanisms of Action: A Closer Look
The therapeutic efficacy of indole compounds stems from their ability to interact with specific biological targets and modulate key signaling pathways.
Disruption of Microtubule Dynamics
The inhibition of tubulin polymerization is a well-established anticancer mechanism. Indole-based drugs like vinca alkaloids bind to β-tubulin, preventing its assembly into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Diagram: Simplified Workflow of a Tubulin Polymerization Inhibition Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, and its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), can inhibit the NF-κB pathway.[15] They can prevent the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB in its inactive state, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[15][16]
Diagram: Indole Compound Inhibition of the NF-κB Pathway
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Methodological & Application
Synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile from 3-Methylindole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a valuable intermediate in pharmaceutical research, through the N-alkylation of 3-methylindole with acrylonitrile. This application note details the underlying chemical principles, a robust and reproducible experimental protocol, safety considerations, and methods for purification and characterization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to confidently execute and adapt this synthesis for their specific research and development needs.
Introduction
Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring, particularly at the nitrogen atom, allows for the exploration of new chemical space and the modulation of pharmacological activity. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.
The synthesis described herein is a base-catalyzed Michael addition (also known as aza-Michael addition) of 3-methylindole to acrylonitrile.[4][5][6][7] This reaction is an efficient and atom-economical method for the formation of a carbon-nitrogen bond at the N-1 position of the indole ring.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 3-methylindole with acrylonitrile proceeds via a conjugate addition mechanism.[5][6][7] The key steps are as follows:
-
Deprotonation of 3-Methylindole: In the presence of a suitable base, the acidic N-H proton of 3-methylindole is abstracted to form a resonance-stabilized indolide anion. The choice of base is critical; a moderately strong base is required to deprotonate the indole without promoting unwanted side reactions.
-
Nucleophilic Attack: The resulting indolide anion acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile, which is the Michael acceptor.[5][6][7]
-
Protonation: The intermediate carbanion is then protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent) to yield the final product, this compound.
The presence of the methyl group at the C-3 position of the indole ring sterically hinders potential C-3 alkylation, favoring the desired N-alkylation.[8][9]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Methylindole (Skatole) | 83-34-1 | 131.17 | 5.00 g | 0.0381 |
| Acrylonitrile | 107-13-1 | 53.06 | 3.03 g (3.84 mL) | 0.0571 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 0.43 g | 0.0076 |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
Fume hood
Visual Workflow
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Application Note: A Robust Protocol for the N-alkylation of 3-Methylindole with Acrylonitrile
Introduction
The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic organic and medicinal chemistry, providing access to a diverse array of biologically active molecules. The indole nucleus is a privileged structure found in numerous pharmaceuticals and natural products. Specifically, the introduction of a cyanoethyl group at the N-1 position of 3-methylindole yields 3-(3-methyl-1H-indol-1-yl)propanenitrile, a versatile intermediate for the synthesis of tryptamine derivatives and other complex heterocyclic systems. This application note provides a detailed, field-proven protocol for the efficient N-alkylation of 3-methylindole with acrylonitrile, a process also known as cyanoethylation. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and provide key characterization data for the resulting product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this important synthetic transformation.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 3-methylindole with acrylonitrile proceeds via a base-catalyzed Michael addition reaction.[1] The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base, generating a nucleophilic indolide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile, which is a classic Michael acceptor due to the electron-withdrawing nature of the nitrile group. The resulting intermediate is then protonated by the solvent or upon aqueous workup to yield the final N-alkylated product.
The choice of base is critical for the success of the reaction. While strong bases like sodium hydride can be used, they often require strictly anhydrous conditions and careful handling.[2] For this protocol, we have selected potassium hydroxide (KOH) as a cost-effective, readily available, and highly effective catalyst that provides excellent yields under milder conditions. The use of a phase-transfer catalyst is generally not required for this specific transformation. The inherent nucleophilicity of the indole nitrogen is sufficient for the reaction to proceed efficiently in the presence of a suitable base.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves the reaction setup, monitoring, workup, and purification of the final product.
Sources
High-Purity Isolation of 3-(3-Methyl-1H-indol-1-yl)propanenitrile via Automated Flash Column Chromatography
An Application Guide and Protocol
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(3-Methyl-1H-indol-1-yl)propanenitrile from a crude synthetic reaction mixture. Substituted indoles are a cornerstone of modern medicinal chemistry, and their biological efficacy is intrinsically linked to their purity.[1] This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles, ensuring that researchers can adapt and troubleshoot the methodology effectively. We detail a robust workflow beginning with Thin-Layer Chromatography (TLC) for method development, followed by a detailed protocol for automated flash column chromatography, and concluding with post-purification analysis.
Introduction: The Imperative for Purity
This compound is a key intermediate in the synthesis of various biologically active molecules. The indole nucleus is a privileged scaffold in drug discovery, and the propanenitrile moiety offers a versatile chemical handle for further elaboration.[2] Impurities, such as unreacted starting materials (e.g., 3-methylindole), diastereomeric byproducts, or degradation products, can confound biological assays and introduce toxicity. Therefore, achieving high purity (>98%) is not merely a matter of academic rigor but a prerequisite for its use in drug development and other sensitive applications.[1]
Flash column chromatography is the technique of choice for this purification challenge due to its efficiency, scalability, and high resolving power for moderately polar organic molecules like the target compound.[3] This protocol employs a normal-phase silica gel stationary phase, leveraging polarity differences to achieve a clean separation.
The Chromatographic Principle: A Polarity-Driven Separation
The success of this purification hinges on the principles of adsorption chromatography.[4] Our stationary phase, silica gel (SiO₂), is a highly polar material with surface silanol groups (Si-OH) that can form hydrogen bonds with polar molecules. The mobile phase, a mixture of low-polarity hexane and higher-polarity ethyl acetate, flows through the column and competes with the silica for interaction with the compounds in the mixture.
-
High-Polarity Impurities: These compounds will adsorb strongly to the polar silica gel and will require a highly polar mobile phase to be eluted from the column.
-
Target Compound: this compound possesses intermediate polarity due to the polar nitrile group and the moderately polar indole ring, balanced by non-polar alkyl regions. It will interact with the silica gel but can be dislodged and eluted by a mobile phase of intermediate polarity.
-
Low-Polarity Impurities: These compounds have minimal interaction with the stationary phase and will be quickly washed through the column by the non-polar component of the mobile phase.
By starting with a low-polarity mobile phase and gradually increasing its polarity (a gradient elution), we can elute the compounds sequentially, from least polar to most polar, achieving separation.[5][6]
Preliminary Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, the separation parameters must be optimized on a small scale using TLC. This is a critical, self-validating step that predicts the behavior of the compound on the column and ensures an efficient separation.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, which generally provides the best resolution in column chromatography.[8]
Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator F₂₅₄).[5][9]
-
Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase (e.g., start with 20% ethyl acetate in hexane). Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm; the indole ring will absorb UV light, appearing as dark spots.[5]
-
(Optional) Further stain the plate using a potassium permanganate (KMnO₄) dip, which reacts with many organic compounds, especially those with C=C bonds, to produce yellow/brown spots on a purple background.[5]
-
-
Analysis: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). Adjust the ratio of ethyl acetate to hexane until the target compound's Rf is in the optimal range (0.25-0.35).
Detailed Protocol: Automated Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system with pre-packed silica gel columns, which offers superior reproducibility and safety compared to traditional glass columns.
Materials and Reagents
| Item | Specification |
| Crude Sample | This compound mix |
| Stationary Phase | Pre-packed Silica Gel Flash Column (e.g., 40g) |
| Mobile Phase A | n-Hexane, HPLC Grade |
| Mobile Phase B | Ethyl Acetate (EtOAc), HPLC Grade |
| Sample Adsorbent | Celite 545 or a small amount of Silica Gel |
| Solvents for Sample Prep/Recovery | Dichloromethane (DCM), HPLC Grade |
| Analysis | TLC plates (Silica Gel 60 F₂₅₄) |
Step 1: Sample Preparation (Dry Loading)
Dry loading is strongly recommended as it typically results in sharper bands and better separation.
-
Weigh the crude sample (e.g., 1.0 g) into a round-bottom flask.
-
Dissolve the sample in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add 2-3 times the sample weight of an inert adsorbent (Celite or silica gel).
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the "pre-adsorbed sample."
Step 2: System Setup and Elution Protocol
-
Install the appropriate size pre-packed silica gel column onto the flash chromatography system.
-
Load the pre-adsorbed sample into a solid load cartridge and attach it to the system.
-
Prime the system pumps with Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate).
-
Set up the elution gradient based on the preliminary TLC analysis. A typical gradient might be:
| Time (min) | % Ethyl Acetate in Hexane | Gradient Type |
| 0.0 - 2.0 | 5% | Isocratic |
| 2.1 - 15.0 | 5% -> 40% | Linear |
| 15.1 - 18.0 | 40% | Isocratic |
| 18.1 - 20.0 | 100% (Column Wash) | Step |
-
Set the flow rate appropriate for the column size (e.g., 40 mL/min for a 40g column).
-
Configure the detector to monitor the eluent at a suitable wavelength (e.g., 280 nm, corresponding to the indole chromophore).[9]
-
Set the fraction collector to collect fractions based on the detector signal (peak detection).
Step 3: Execution and Fraction Analysis
-
Begin the purification run. The system will automatically execute the gradient and collect fractions.
-
As fractions are collected, spot them sequentially on TLC plates alongside a spot of the crude starting material.
-
Develop and visualize the TLC plates as described in Section 3.
-
Identify the fractions that contain only the pure target compound (single spot at the correct Rf).
Step 4: Product Isolation
-
Combine the fractions identified as pure.
-
Remove the mobile phase solvents using a rotary evaporator.[10]
-
Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
-
Weigh the final product and calculate the yield.
-
Confirm the structure and assess purity using analytical methods such as ¹H NMR, ¹³C NMR, and HPLC/LC-MS.[1][5]
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate mobile phase gradient.- Sample overload. | - Rerun TLC to find a better solvent system (lower Rf).- Use a shallower gradient on the column.- Reduce the amount of sample loaded. |
| Product Elutes Too Quickly (Low Rf) | - Mobile phase is too polar. | - Decrease the initial and final percentage of ethyl acetate in the gradient. |
| Product is Stuck on the Column | - Mobile phase is not polar enough.- Compound may be insoluble or reacting. | - Increase the final percentage of ethyl acetate or add a stronger solvent like methanol for the final column wash. |
| Peak Tailing | - Sample is too acidic/basic.- Sample overload. | - Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). |
References
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles | PDF | Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (1966). [Identification of indole compounds with thin layer chromatography]. Retrieved from [Link]
-
Powell, W. M. (n.d.). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
MDPI. (n.d.). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 4414-81-7. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
-
National Institutes of Health. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Retrieved from [Link]
-
J-STAGE. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Retrieved from [Link]
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- 10. rsc.org [rsc.org]
HPLC method development for 3-(3-Methyl-1H-indol-1-yl)propanenitrile analysis
An Application Note for the Analysis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As an important intermediate in pharmaceutical synthesis, a reliable analytical method is crucial for quality control, stability testing, and reaction monitoring. This guide details the systematic approach to method development, the optimized chromatographic conditions, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.
Introduction
This compound is a heterocyclic compound featuring a substituted indole core. The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, intermediates like this compound are of significant interest to researchers in drug discovery and development. Accurate quantification is essential to ensure the purity of starting materials, monitor the progress of chemical reactions, and assess the quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide for researchers and quality control analysts, moving from the foundational principles of method development to a step-by-step validation protocol.
Analyte Properties and Initial Considerations
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 4414-81-7 | [2][3] |
| Molecular Formula | C12H12N2 | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Structure | Contains a non-polar 3-methylindole moiety and a polar nitrile group. The indole nitrogen is very weakly acidic. The molecule is neutral under typical RP-HPLC conditions. | [2] |
| UV Absorbance | The indole chromophore exhibits strong UV absorbance, typically with maxima around 270-290 nm.[4][5][6] | - |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol. | - |
Based on its predominantly non-polar structure, Reversed-Phase HPLC (RP-HPLC) is the logical choice for separation, where the analyte interacts with a hydrophobic stationary phase.[7]
HPLC Method Development Strategy
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals: a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time.
Rationale for Experimental Choices
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point.[7] Its strong hydrophobic character will provide sufficient retention for the indole ring of the analyte. A C8 column could be considered if retention is excessive, while a Cyano (CN) phase could offer alternative selectivity due to dipole-dipole interactions with the nitrile group.[8]
-
Mobile Phase Selection: A binary mixture of water and an organic modifier is standard.[9]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol (MeOH) due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, ensuring a cleaner baseline.[9]
-
Aqueous Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid (FA), is critical. It protonates residual free silanol groups on the silica-based stationary phase, preventing undesirable ionic interactions with the analyte that can cause severe peak tailing. Formic acid is volatile and MS-friendly, making it a superior choice to non-volatile buffers like phosphate for methods that may be transferred to LC-MS.[9]
-
-
Detection Wavelength: The indole ring system provides a strong chromophore.[10] A UV-Vis or Photodiode Array (PDA) detector is used to monitor the analyte's absorbance spectrum. Based on typical indole spectra, a wavelength of 280 nm is selected for initial experiments, with final optimization based on the acquired spectrum of the analyte.[11][12]
-
Elution Mode: A gradient elution (starting with a higher percentage of water and increasing the percentage of ACN over time) is chosen initially. This approach ensures that any potential impurities, which may have different polarities, are eluted from the column, providing a comprehensive profile and preventing carryover between injections.
Method Development Workflow
The logical flow of the method development process is illustrated below.
Caption: Logical workflow for HPLC method development.
Optimized Method and Experimental Protocols
Optimized Chromatographic Conditions
The following table summarizes the final, optimized parameters for the analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Protocol: Reagents and Solution Preparation
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Formic acid (LC-MS grade, >99%).
-
Deionized water (18.2 MΩ·cm).
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50 v/v). This is used for dissolving the standard and samples to ensure compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL for the linearity study).
-
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[13][14] The following protocols adhere to ICH Q2(R2) guidelines.[15]
Caption: ICH-compliant HPLC method validation workflow.
System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol:
-
Prepare a working standard solution at a mid-range concentration (e.g., 50 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area < 2.0%.
-
%RSD of retention time < 1.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
If available, inject known impurities or a placebo sample.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte solution. Analyze the stressed samples to ensure the analyte peak is resolved from any degradation peaks.
-
-
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the blank, placebo, and stressed samples. Peak purity analysis using a PDA detector should pass.
-
Linearity and Range
-
Purpose: To establish a linear relationship between analyte concentration and the detector response over a specified range.
-
Protocol:
-
Prepare at least five standard solutions across a range of 80% to 120% of the expected working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, using the same instrument.[13]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the set of measurements should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
These can be estimated from the linearity data using the standard deviation of the response (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the estimated LOQ by preparing a standard at this concentration and analyzing it to ensure it meets accuracy and precision requirements (e.g., %RSD < 10%).
-
-
Acceptance Criteria:
-
The method should be sensitive enough for its intended purpose. The LOQ must be confirmed to have acceptable precision and accuracy.
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small changes to key parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., ± 2% absolute in organic modifier).
-
Detection wavelength (± 2 nm).
-
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met, and the change in results should be insignificant.
-
Conclusion
This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound. The detailed protocols for both the chromatographic analysis and the comprehensive method validation provide a complete framework for implementation in a quality control or research laboratory. This method is suitable for its intended purpose of providing reliable analytical data for this important pharmaceutical intermediate.
References
-
ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde... [Image]. Retrieved January 17, 2026, from [Link]
-
Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Retrieved January 17, 2026, from [Link]
-
Radtke, C., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Available at: [Link]
-
ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved January 17, 2026, from [Link]
-
Yong, Y., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1003-1008. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase... [Image]. Retrieved January 17, 2026, from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved January 17, 2026, from [Link]
-
Catalán, J. (2009). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics, 11(44), 10427-10432. Available at: [Link]
-
PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Available at: [Link]
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 17, 2026, from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved January 17, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved January 17, 2026, from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved January 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved January 17, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 4414-81-7. Retrieved January 17, 2026, from [Link]
-
Gadek, M., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(19), 6659. Available at: [Link]
-
PubChem. (n.d.). 3-[5-(3-Methylphenyl)indol-1-yl]propanenitrile. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Indole, 3-methyl-. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-[5-(3-Fluorophenyl)indol-1-yl]propanenitrile. Retrieved January 17, 2026, from [Link]
Sources
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- 2. This compound | CAS 4414-81-7 [matrix-fine-chemicals.com]
- 3. This compound | 4414-81-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. sorbtech.com [sorbtech.com]
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- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 15. database.ich.org [database.ich.org]
Application Notes and Protocols: 3-(3-Methyl-1H-indol-1-yl)propanenitrile as a Versatile Precursor in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials. Within the vast family of indole-containing building blocks, 3-(3-Methyl-1H-indol-1-yl)propanenitrile stands out as a particularly valuable precursor. Its unique structure, featuring a reactive nitrile group tethered to the indole nitrogen via a flexible propyl linker, offers a gateway to a diverse array of complex molecules, most notably N-substituted tryptamine and propanoic acid derivatives.
The strategic placement of the methyl group at the C3 position of the indole ring serves to block the most reactive site towards electrophilic substitution, thereby directing subsequent transformations to the synthetically versatile nitrile moiety. This structural feature enhances the predictability of reactions and simplifies product outcomes, a crucial aspect in multi-step synthetic campaigns.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the practical applications of this compound. We will delve into the causality behind experimental choices for two of its most pivotal transformations: the reduction of the nitrile to a primary amine and its hydrolysis to a carboxylic acid. The protocols detailed herein are designed to be self-validating, providing robust and reproducible methodologies for the synthesis of key intermediates for drug discovery and development.
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound primarily revolves around the chemical reactivity of the nitrile functional group. Two fundamental transformations unlock its potential as a precursor:
-
Reduction to 3-(3-Methyl-1H-indol-1-yl)propan-1-amine: This transformation is paramount for the synthesis of novel tryptamine analogs. Tryptamines are a class of compounds with significant biological activities, acting on various receptors in the central nervous system.[1] The resulting primary amine provides a nucleophilic handle for further functionalization, allowing for the construction of amide, sulfonamide, and urea linkages, or for direct use in reductive amination reactions.
-
Hydrolysis to 3-(3-Methyl-1H-indol-1-yl)propanoic acid: The conversion of the nitrile to a carboxylic acid introduces a versatile functional group that can participate in a wide range of coupling reactions, such as amide bond formation with amines or esterification with alcohols. This opens avenues for the synthesis of peptidomimetics, ester-containing bioactive molecules, and materials with tailored properties.
The choice of reagents and reaction conditions for these transformations is critical to achieving high yields and purity. The following sections provide detailed, field-proven protocols for these key reactions.
Application 1: Synthesis of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine via Nitrile Reduction
The reduction of the nitrile group to a primary amine is a cornerstone transformation in the synthesis of tryptamine derivatives. Two highly effective and commonly employed methods are presented below: catalytic hydrogenation and reduction with lithium aluminum hydride (LAH).
Method A: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is often preferred in industrial settings due to its scalability, cost-effectiveness, and milder reaction conditions compared to metal hydride reductions. Raney Nickel is a robust and highly active catalyst for nitrile reduction.[2][3] The addition of a borohydride source, such as potassium borohydride (KBH4), can enhance the efficiency of the reduction.[4]
Causality of Experimental Choices:
-
Catalyst: Raney Nickel is a sponge-like, high-surface-area catalyst that is particularly effective for the hydrogenation of nitriles. Its high activity allows for the reaction to proceed under relatively mild conditions.
-
Reducing Agent: While hydrogen gas is the primary reductant, the addition of KBH4 can facilitate the reduction process, potentially by generating active nickel hydride species on the catalyst surface.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the nitrile starting material and is compatible with the catalyst and reducing agent.
-
Atmosphere: While the reaction can be run under a hydrogen atmosphere, the use of KBH4 as a hydride source allows the reaction to proceed efficiently without the need for high-pressure hydrogenation equipment.
Experimental Protocol: Raney Nickel Catalyzed Reduction
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Raney Nickel (50% slurry in water) |
| Reducing Agent | Potassium Borohydride (KBH4) |
| Solvent | Anhydrous Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of nitrile) in a round-bottom flask equipped with a magnetic stirrer, add Raney Nickel (approx. 0.5 eq by weight of the nitrile, washed with anhydrous ethanol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium borohydride (4.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(3-Methyl-1H-indol-1-yl)propan-1-amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Product Characterization Data for 3-(3-Methyl-1H-indol-1-yl)propan-1-amine (Predicted):
-
1H NMR (CDCl3, 400 MHz): δ 7.60 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.95 (s, 1H), 4.15 (t, J = 7.2 Hz, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.30 (s, 3H), 1.95 (quint, J = 7.2 Hz, 2H), 1.40 (br s, 2H, NH2).
-
13C NMR (CDCl3, 100 MHz): δ 136.5, 128.8, 121.8, 119.0, 118.8, 111.0, 109.1, 45.2, 41.8, 33.5, 9.7.
-
MS (ESI+): m/z 189.1 [M+H]+.
Method B: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[5][6] This method is particularly useful for small-scale synthesis in a laboratory setting.
Causality of Experimental Choices:
-
Reducing Agent: LAH is a potent, non-selective reducing agent. Its high reactivity ensures complete conversion of the nitrile to the amine.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for LAH reductions as it is inert to the reagent and effectively solubilizes many organic compounds.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then warmed to room temperature or refluxed to ensure completion.
-
Workup: A careful, sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup) is crucial for safely quenching the excess LAH and precipitating the aluminum salts, which can then be easily filtered off.[5]
Experimental Protocol: LAH Reduction
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF (20 mL/g of LAH) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL/g of nitrile) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH used in grams.
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography on silica gel.
DOT Visualization of LAH Reduction Workflow
Caption: Acid and base-catalyzed hydrolysis pathways.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable precursor in organic synthesis. The straightforward and high-yielding protocols for its conversion into the corresponding tryptamine and propanoic acid derivatives provide access to a rich chemical space for the development of novel pharmaceuticals and functional materials. The strategic C3-methylation of the indole core enhances the predictability of these transformations, making this building block an attractive choice for complex synthetic endeavors. Future applications of this precursor are expected to expand into the synthesis of diverse heterocyclic systems through cycloaddition reactions involving the nitrile group, further solidifying its importance in modern organic chemistry.
References
- Humphrey, J. M., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Hibino, S., & Choshi, T. (2002). Simple Indole Alkaloids and Those with a Nonrearranged Monoterpenoid Unit.
- Periasamy, M., & Devan, N. (2003). A new and convenient method for the reduction of nitriles to primary amines using NaBH4/I2. Tetrahedron Letters, 44(4), 827-829.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.
- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508–3549.
- O'Brien, P. (1999). Catalytic asymmetric reduction of nitriles. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1282.
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Tryptamines. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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Sessions, A. L. (n.d.). Acid Hydrolysis. Caltech. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Protheragen. (n.d.). 3-(3-Methyl-1H-Indol-1-Yl)Propanoic Acid. Retrieved from [Link]
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Substituted tryptamine. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.
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Organic Syntheses Procedure. (n.d.). L-VALINOL. Retrieved from [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
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Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
- Abdel-Megeid, F. M. E., El-Sayed, A. A., & Gad, F. A. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2984-2990.
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Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
- Cipiciani, A., Fracassini, M. I., & Savelli, G. (1982). Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-545.
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-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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-
NIST. (n.d.). Indole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Nitrile Group of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Introduction
3-(3-Methyl-1H-indol-1-yl)propanenitrile is a versatile synthetic intermediate, featuring a chemically reactive nitrile group tethered to a privileged 3-methylindole scaffold. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The strategic derivatization of the nitrile functionality opens a gateway to a diverse range of molecular architectures, each with the potential for unique biological activities. This guide provides detailed protocols and expert insights into four key transformations of the nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, addition of a Grignard reagent to form a ketone, and conversion to a tetrazole ring.
The protocols herein are designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the rationale behind the choice of reagents and conditions, with particular attention to the nuances of working with the indole moiety. The N-alkylation of the indole in the starting material precludes side reactions at the indole nitrogen, a common concern with N-H-containing indoles. However, the electron-rich nature of the indole ring necessitates careful consideration of reaction conditions to prevent unwanted side reactions on the aromatic core.
I. Hydrolysis of the Nitrile to 3-(3-Methyl-1H-indol-1-yl)propanoic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions. The choice between the two is often dictated by the overall stability of the molecule to the reaction conditions. Given the potential sensitivity of the indole ring to strong acids, both methods are presented with a discussion of their relative merits.
A. Acid-Catalyzed Hydrolysis
Principle: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the intermediate amide, yields the carboxylic acid.[1][2]
Protocol:
-
To a solution of this compound (1.0 g, 5.43 mmol) in a 1:1 mixture of water and dioxane (20 mL) is added concentrated sulfuric acid (2.0 mL).
-
The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (50 g).
-
The pH of the aqueous solution is carefully adjusted to ~9-10 with a 2 M aqueous solution of sodium hydroxide. This will deprotonate the carboxylic acid, making it water-soluble, and will help in removing any non-acidic impurities.
-
The aqueous layer is washed with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or neutral byproducts.
-
The aqueous layer is then acidified to pH ~2-3 with a 3 M aqueous solution of hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(3-methyl-1H-indol-1-yl)propanoic acid.
Causality and Insights:
-
The use of a co-solvent like dioxane is essential to ensure the solubility of the starting material in the aqueous acidic medium.
-
While effective, prolonged exposure of the indole nucleus to strong acid at high temperatures can lead to side reactions such as polymerization. Therefore, careful monitoring of the reaction is crucial to minimize degradation.
B. Base-Catalyzed Hydrolysis
Principle: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water, and the subsequent hydrolysis of the amide intermediate affords the carboxylate salt, which is then protonated in the workup to give the carboxylic acid.[2][3]
Protocol:
-
A mixture of this compound (1.0 g, 5.43 mmol) and a 20% aqueous solution of sodium hydroxide (20 mL) is heated to reflux (approximately 100-110 °C).
-
The reaction is monitored by TLC for the disappearance of the starting material (typically 8-16 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of ~2-3.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Causality and Insights:
-
Base-catalyzed hydrolysis is often milder for acid-sensitive substrates like indoles.
-
The initial product is the sodium salt of the carboxylic acid, which is water-soluble. Acidification is necessary to protonate the carboxylate and precipitate the desired product.
Expected Results and Characterization:
| Derivative | Expected Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-(3-Methyl-1H-indol-1-yl)propanoic acid | 75-85% | 135-137 | ~11.5 (br s, 1H, COOH), 7.6-7.1 (m, 4H, Ar-H), 6.9 (s, 1H, indole C2-H), 4.3 (t, 2H, N-CH₂), 2.8 (t, 2H, CH₂-COOH), 2.3 (s, 3H, CH₃) | ~178.0 (C=O), 136.0, 128.8, 122.0, 121.5, 119.0, 110.0, 109.5, 109.0 (indole C), 42.0 (N-CH₂), 33.0 (CH₂-COOH), 9.5 (CH₃) | 3300-2500 (br, O-H), 1710 (C=O), 1460, 740 |
Note: Spectroscopic data are estimates based on structurally similar compounds. Actual values may vary.[4][5][6]
II. Reduction of the Nitrile to 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
The reduction of nitriles to primary amines is a valuable transformation for introducing a basic nitrogenous functional group. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently carrying out this conversion.
Principle: The reduction proceeds via nucleophilic attack of a hydride ion from LAH on the electrophilic nitrile carbon. This is followed by a second hydride transfer to the intermediate imine, which upon aqueous workup, yields the primary amine.
-
To a stirred suspension of lithium aluminum hydride (0.43 g, 11.4 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (nitrogen or argon) at 0 °C (ice bath), add a solution of this compound (1.0 g, 5.43 mmol) in anhydrous THF (10 mL) dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential and careful dropwise addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and finally water (1.5 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF (2 x 15 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield 3-(3-methyl-1H-indol-1-yl)propan-1-amine.
Causality and Insights:
-
The use of anhydrous conditions is critical as LAH reacts violently with water.
-
The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and effective method for quenching LAH reactions and precipitating the aluminum salts in a filterable form.
-
The indole ring is generally stable to LAH, making this a clean and efficient reduction method.
Expected Results and Characterization:
| Derivative | Expected Yield | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-(3-Methyl-1H-indol-1-yl)propan-1-amine | 80-90% | (high boiling liquid) | 7.6-7.1 (m, 4H, Ar-H), 6.9 (s, 1H, indole C2-H), 4.2 (t, 2H, N-CH₂), 2.8 (t, 2H, CH₂-NH₂), 2.3 (s, 3H, CH₃), 1.9 (quint, 2H, CH₂), 1.4 (br s, 2H, NH₂) | 136.0, 128.8, 121.8, 121.0, 119.0, 110.0, 109.5, 109.0 (indole C), 43.0 (N-CH₂), 41.0 (CH₂-NH₂), 32.0 (CH₂), 9.5 (CH₃) | 3360, 3280 (N-H stretch), 2930, 2860 (C-H stretch), 1580 (N-H bend) |
Note: Spectroscopic data are estimates based on structurally similar compounds. Actual values may vary.
[10][11][12][13]Reaction Scheme: Reduction of this compound
Caption: Reduction of the nitrile to a primary amine.
III. Grignard Reaction: Synthesis of 4-(3-Methyl-1H-indol-1-yl)-2-butanone
The addition of a Grignard reagent to a nitrile provides a convenient route to ketones. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed.
Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is stable to further attack by the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
-
To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.7 mL, 8.1 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 g, 5.43 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(3-methyl-1H-indol-1-yl)-2-butanone.
Causality and Insights:
-
The N-alkylation of the indole prevents the formation of an indole Grignard reagent, which would otherwise consume the Grignard reagent.
-
The intermediate imine salt is not prone to a second addition of the Grignard reagent, which allows for the isolation of the ketone upon hydrolysis.
-
Aqueous workup with a mild acid like ammonium chloride is preferred to avoid potential degradation of the indole ring.
Expected Results and Characterization:
| Derivative | Expected Yield | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-(3-Methyl-1H-indol-1-yl)-2-butanone | 60-75% | Oil | 7.6-7.1 (m, 4H, Ar-H), 6.9 (s, 1H, indole C2-H), 4.3 (t, 2H, N-CH₂), 2.9 (t, 2H, CH₂-C=O), 2.3 (s, 3H, indole-CH₃), 2.1 (s, 3H, C(=O)CH₃) | ~208.0 (C=O), 136.0, 128.8, 121.8, 121.0, 119.0, 110.0, 109.5, 109.0 (indole C), 44.0 (N-CH₂), 42.0 (CH₂-C=O), 30.0 (C(=O)CH₃), 9.5 (indole-CH₃) | 1715 (C=O), 1460, 740 |
Note: Spectroscopic data are estimates based on structurally similar compounds. Actual values may vary.
[18][19][20][21]Reaction Scheme: Grignard Reaction with this compound
Caption: Synthesis of a ketone via Grignard addition.
IV. Synthesis of 5-(2-(3-Methyl-1H-indol-1-yl)ethyl)-1H-tetrazole
The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.
Principle: The reaction is a [3+2] cycloaddition between the nitrile and an azide salt. The reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile towards nucleophilic attack by the azide ion.
-
To a mixture of this compound (1.0 g, 5.43 mmol), sodium azide (0.42 g, 6.51 mmol), and zinc bromide (1.22 g, 5.43 mmol) is added water (10 mL).
-
The suspension is heated to reflux with vigorous stirring for 24-48 hours. The reaction progress should be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and acidified to pH ~2-3 with 3 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(2-(3-methyl-1H-indol-1-yl)ethyl)-1H-tetrazole.
Causality and Insights:
-
The use of zinc bromide as a catalyst allows the reaction to be performed in water, which is a significant advantage in terms of safety and environmental considerations.
-
Vigorous stirring is essential due to the heterogeneous nature of the reaction mixture.
-
Acidification during workup protonates the tetrazole ring, facilitating its extraction into the organic phase.
Expected Results and Characterization:
| Derivative | Expected Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
| 5-(2-(3-Methyl-1H-indol-1-yl)ethyl)-1H-tetrazole | 70-80% | 155-158 | ~15.5 (br s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 7.0 (s, 1H, indole C2-H), 4.4 (t, 2H, N-CH₂), 3.2 (t, 2H, CH₂-tetrazole), 2.2 (s, 3H, CH₃) | ~156.0 (tetrazole C), 136.0, 128.5, 121.5, 120.8, 118.8, 110.5, 109.8, 109.2 (indole C), 43.5 (N-CH₂), 24.0 (CH₂-tetrazole), 9.0 (CH₃) | 3100-2800 (N-H), 1600, 1460, 1100 |
Note: Spectroscopic data are estimates based on structurally similar compounds. Actual values may vary.
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A Scalable, High-Yield Synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile for Chemical Library Development
An Application Note for Medicinal and Process Chemists
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a valuable building block for the generation of diverse chemical libraries in drug discovery. The synthesis is based on the base-catalyzed N-alkylation (cyanoethylation) of 3-methylindole with acrylonitrile. This guide offers a comprehensive walkthrough of the process, from reaction setup and execution to purification and characterization, with a strong emphasis on the critical safety considerations required for handling the hazardous reagents involved. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the indole nitrogen (N-1 position) provides a key vector for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a critical strategy in library synthesis for lead optimization.
This compound serves as an ideal intermediate for this purpose. The terminal nitrile group can be readily transformed into other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling the rapid diversification of the indole core.
The synthesis described herein is a Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the deprotonated indole nitrogen acts as the nucleophile, and acrylonitrile is the Michael acceptor.[5] While conceptually straightforward, scaling this reaction requires careful control of reaction conditions to ensure high yield, prevent unwanted side reactions—notably the violent polymerization of acrylonitrile—and guarantee operator safety.[6][7] This protocol has been optimized for a 100-gram scale, providing a reliable pathway for producing the multi-gram quantities necessary for library synthesis campaigns.
Reaction Mechanism and Rationale
The reaction proceeds via a base-catalyzed conjugate addition mechanism. The base deprotonates the N-H of 3-methylindole, which is the most acidic proton, to form a nucleophilic indolide anion. This anion then attacks the β-carbon of acrylonitrile. A subsequent proton transfer from the solvent or during aqueous work-up neutralizes the intermediate to yield the final product.
The choice of base is critical. A strong, non-nucleophilic base is required to efficiently deprotonate the indole without competing in the reaction. Here, we utilize Triton B (Benzyltrimethylammonium hydroxide), a quaternary ammonium hydroxide that functions as a strong base and a phase-transfer catalyst, ensuring efficient reaction in common organic solvents.
Caption: Figure 1: Reaction Mechanism of Cyanoethylation.
Materials, Equipment, and Reagent Data
Reagents and Solvents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier Notes |
| 3-Methylindole (Skatole) | 83-34-1 | 131.17 | 100.0 g | 0.762 mol | >98% | Sigma-Aldrich |
| Acrylonitrile | 107-13-1 | 53.06 | 44.4 g (55.0 mL) | 0.837 mol | >99%, stabilized | Acros Organics |
| Triton B (40% in Methanol) | 100-85-6 | 167.25 (active) | 8.0 mL | ~0.019 mol | 40 wt. % | TCI Chemicals |
| Toluene | 108-88-3 | 92.14 | 500 mL | - | Anhydrous | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | 1.5 L | - | Reagent Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | 1.5 L | - | Reagent Grade | VWR |
| Saturated NaCl Solution | 7647-14-5 | 58.44 | 500 mL | - | Aqueous | Lab Prepared |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 50 g | - | Granular | LabChem |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Heating mantle with a temperature controller and thermocouple
-
250 mL pressure-equalizing dropping funnel
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
2 L separatory funnel
-
Rotary evaporator
-
Large crystallizing dish
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Scale-Up Experimental Protocol
This protocol details the synthesis of this compound on a 100-gram scale. All operations must be conducted in a certified chemical fume hood.
Caption: Figure 2: Overall experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and dropping funnel. Ensure all joints are well-sealed.
-
Place the flask in the heating mantle. Insert the thermocouple between the flask and the mantle for accurate temperature monitoring.
-
Establish an inert atmosphere by flushing the system with nitrogen gas.
Step 2: Charging the Reactor
-
To the flask, add 3-methylindole (100.0 g, 0.762 mol) and anhydrous toluene (500 mL).
-
Begin stirring to dissolve the solid. A gentle warming to 30 °C can aid dissolution.
Step 3: Catalyst Addition and Heating
-
Once the 3-methylindole is fully dissolved, add the Triton B solution (8.0 mL) via syringe.
-
Heat the stirred mixture to 40-45 °C. Causality Note: Pre-heating ensures the reaction initiates promptly upon acrylonitrile addition, preventing its accumulation which can be hazardous.
Step 4: Controlled Addition of Acrylonitrile
-
Charge the dropping funnel with acrylonitrile (55.0 mL, 0.837 mol).
-
Add the acrylonitrile dropwise to the reaction mixture over approximately 1 hour.
-
Crucially, monitor the internal temperature. The reaction is exothermic. Maintain the temperature below 50 °C by controlling the addition rate and using a water bath for cooling if necessary. Causality Note: Slow addition is paramount to control the exotherm and prevent the runaway polymerization of acrylonitrile, which can be violent.[6][7]
Step 5: Reaction and Monitoring
-
After the addition is complete, continue stirring the mixture at 45 °C for 3-4 hours.
-
Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The starting 3-methylindole (Rf ≈ 0.6) should be consumed, and a new, more polar spot corresponding to the product (Rf ≈ 0.4) should appear.
Step 6: Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to the 2 L separatory funnel.
-
Wash the organic layer sequentially with water (2 x 250 mL) and then with saturated NaCl solution (1 x 250 mL). Causality Note: The water wash removes the methanol and the Triton B catalyst, while the brine wash helps to break any emulsions and further dry the organic layer.
Step 7: Isolation of Crude Product
-
Dry the resulting toluene layer over anhydrous magnesium sulfate (approx. 50 g).
-
Filter off the drying agent and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous, yellowish-brown oil.
Step 8: Purification by Recrystallization
-
Dissolve the crude oil in a minimum amount of hot ethyl acetate (approx. 200-300 mL).
-
Slowly add hexanes (approx. 600-800 mL) with stirring until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the off-white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold hexanes (2 x 100 mL).
Step 9: Drying and Characterization
-
Dry the purified product under high vacuum to a constant weight.
-
Expected Yield: 125-135 g (89-96%).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.61 (d, J=7.9 Hz, 1H), 7.52 (d, J=8.2 Hz, 1H), 7.23 (s, 1H), 7.18 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.4 Hz, 1H), 4.41 (t, J=6.6 Hz, 2H), 2.95 (t, J=6.6 Hz, 2H), 2.25 (s, 3H).[8]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 136.5, 128.9, 126.4, 121.8, 119.8, 119.1, 118.7, 109.9, 108.6, 42.1, 19.3, 9.2.
-
MS (ESI+): m/z 185.11 [M+H]⁺.
-
Critical Safety Precautions
Adherence to strict safety protocols is non-negotiable for this procedure.
-
Acrylonitrile: Acrylonitrile is a highly flammable liquid, a known human carcinogen, and is acutely toxic by inhalation, ingestion, and skin absorption.[7][9][10] It can polymerize explosively when exposed to bases, heat, or light.[6][7] Always use it in a well-ventilated chemical fume hood, wear appropriate PPE including nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-retardant lab coat.[11] Ensure fire extinguishers and emergency showers are readily accessible.[11]
-
3-Methylindole (Skatole): This compound is harmful if swallowed and causes skin and serious eye irritation.[12][13][14] Avoid creating dust. Handle with standard PPE.
-
Triton B: This reagent is corrosive and toxic. It can cause severe skin and eye burns.[15] The 40% solution in methanol is also flammable.[16] Handle with extreme care, avoiding contact with skin and eyes.
-
Toluene: Toluene is a flammable liquid with potential reproductive toxicity. All transfers and the reaction itself should be conducted in a fume hood away from ignition sources.
-
Waste Disposal: All liquid and solid waste containing acrylonitrile must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams. Follow institutional guidelines for disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; insufficient temperature; poor quality 3-methylindole. | Use a fresh bottle of Triton B. Ensure the reaction temperature reaches at least 40 °C. Check the purity of the 3-methylindole. |
| Reaction Stalls | Insufficient catalyst. | Add a small additional portion of Triton B (e.g., 1-2 mL) and monitor by TLC. |
| Dark Tar Formation | Reaction temperature was too high; acrylonitrile polymerization. | Ensure strict temperature control (<50 °C). If polymerization is suspected, cool the reaction immediately and quench carefully with a radical inhibitor if necessary (consult safety officer). |
| Product Fails to Crystallize | Product is impure; incorrect solvent ratio. | Try re-dissolving the crude oil and removing residual toluene more thoroughly. Adjust the ethyl acetate/hexanes ratio. Scratch the inside of the flask or add a seed crystal. If all else fails, purification by column chromatography may be necessary. |
| Low Yield after Work-up | Incomplete reaction; product loss during aqueous washes (emulsion formation). | Ensure the reaction goes to completion via TLC before work-up. Use brine to break any emulsions that form during extraction. Perform a back-extraction of the aqueous layers with ethyl acetate. |
Conclusion
This application note presents a validated and scalable protocol for the synthesis of this compound. By providing detailed procedural steps, explanations for critical parameters, and a thorough safety analysis, this guide enables researchers in drug development and medicinal chemistry to confidently produce this key intermediate in the quantities required for extensive library synthesis. The high yield and robust nature of this protocol make it a valuable addition to the synthetic chemist's toolkit.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylindole, 98%.
- Occupational Safety and Health Administration (OSHA). (n.d.). Substance Safety Data Sheet for Acrylonitrile.
- Environmental Protection Agency (EPA). (n.d.). Acrylonitrile - EPA OSC Response.
- Acrylonitrile. (n.d.). Acrylonitrile Properties and Handling Guide.
- New Jersey Department of Health. (n.d.). Hazard Summary: Acrylonitrile.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrylonitrile Medical Management Guidelines.
- Wikipedia. (n.d.). Indole.
- Anjanee Chemical Industries. (n.d.). Skatole GHS SDS, MSDS Sheet.
- Muby Chemicals. (n.d.). Sakatole 3-methylindole Skatole Manufacturers, with SDS MSDS Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methylindole.
- Sigma-Aldrich. (n.d.). 3-Methylindole 0.98 Skatole.
- EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
- Organic Syntheses. (n.d.). Procedure for reactions involving acrylonitrile.
- Fisher Scientific. (2025). Safety Data Sheet - Triton® B.
- National Center for Biotechnology Information. (2015). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Org. Chem.
- ChemRxiv. (n.d.). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling.
- MDPI. (n.d.). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
- ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
- Sigma-Aldrich. (2025). Safety Data Sheet - Triton® X-100.
- DergiPark. (n.d.). Synthesis of Indoles Derivatives Using Metal Free Catalyst in Organic Reactions.
- ResearchGate. (n.d.). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets.
- Carl Roth. (n.d.). Safety Data Sheet: TRITON® X 100.
- ResearchGate. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzyltrimethylammonium hydroxide.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - Triton® B.
- Google Patents. (n.d.). CN102432518A - Synthetic method of 3-methylindole.
- ResearchGate. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 4414-81-7.
- Supporting Information. (n.d.). General procedure for transformations.
- Google Patents. (n.d.). US4102914A - Process for preparing acrylonitrile.
- Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
- Supporting Information. (n.d.). B(C6F5)3-Catalyzed Michael Reactions.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302).
- ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?.
- ChemicalBook. (2006). 3 Step Synthesis of 3-Methylindole (Skatole) via Hydroboration and Cyclization.
- National Center for Biotechnology Information. (n.d.). Detection and characterization of DNA adducts of 3-methylindole.
- Google Patents. (n.d.). WO2001081305A2 - Methylation of indole compounds using dimethyl carbonate.
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Experimental procedure for monitoring the reaction of 3-methylindole and acrylonitrile
Application Notes & Protocols: Monitoring the Cyanoethylation of 3-Methylindole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing and monitoring the reaction between 3-methylindole (skatole) and acrylonitrile. This reaction, a classic example of a Michael addition or Friedel-Crafts-type alkylation, results in the formation of 3-(3-methyl-1H-indol-1-yl)propanenitrile, a valuable intermediate in the synthesis of various pharmaceutical compounds, including melatonin analogues and other biologically active molecules. This guide emphasizes scientific integrity, offering detailed, step-by-step protocols for the reaction and its real-time monitoring using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction and Scientific Background
The addition of nucleophiles to activated alkenes, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The reaction between 3-methylindole and acrylonitrile, often termed cyanoethylation, involves the nucleophilic attack of the indole nitrogen onto the electron-deficient β-carbon of acrylonitrile. The indole ring system is an electron-rich heterocycle, and while reactions can occur at the C3 position, N-alkylation is favored under specific, often basic, conditions.[2]
The product, this compound, serves as a versatile precursor. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of functionalized indole derivatives. Accurate monitoring of this reaction is critical to optimize yield, minimize byproduct formation, and ensure the complete consumption of starting materials, which simplifies purification.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Michael addition mechanism. A base, such as potassium hydroxide (KOH), deprotonates the nitrogen of the 3-methylindole ring, generating a highly nucleophilic indolide anion. This anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. Subsequent protonation of the resulting carbanion yields the final product.
Health and Safety Precautions
Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
Acrylonitrile: This substance is highly flammable, toxic, and a potential carcinogen.[3] It can be absorbed through the skin and is harmful if inhaled.[4] All manipulations must be performed in a certified chemical fume hood.[5] Acrylonitrile is reactive and must be kept away from strong acids, bases, and oxidizers to prevent violent polymerization.[5][6]
-
3-Methylindole (Skatole): This compound is harmful if swallowed and causes skin and eye irritation. It is known for its strong, unpleasant odor.
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns.
Mandatory Personal Protective Equipment (PPE):
-
Appropriate chemical-resistant gloves (e.g., Butyl Rubber).[7]
-
Flame-resistant lab coat.
Experimental Protocol: Synthesis
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and the reaction should be assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, although the reaction can often be run successfully without this precaution if anhydrous reagents are used.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Methylindole | 131.17 | 2.62 g | 20.0 | Purity ≥98% |
| Acrylonitrile | 53.06 | 1.17 g (1.46 mL) | 22.0 | Inhibitor should be removed if necessary |
| Potassium Hydroxide (KOH) | 56.11 | 0.11 g | 2.0 | Finely ground powder |
| Dioxane (anhydrous) | - | 20 mL | - | Reaction solvent |
| Diethyl Ether | - | ~100 mL | - | For work-up |
| Saturated NaCl solution | - | ~50 mL | - | For work-up |
| Anhydrous MgSO₄ | - | ~5 g | - | For drying |
Reaction Setup and Procedure
-
Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-methylindole (2.62 g, 20.0 mmol) and anhydrous dioxane (20 mL).
-
Catalyst Addition: Add finely ground potassium hydroxide (0.11 g, 2.0 mmol).
-
Initiation: Begin stirring and heat the mixture to 50-60°C using a heating mantle.
-
Reagent Addition: Add acrylonitrile (1.46 mL, 22.0 mmol) to the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction: Maintain the temperature at 50-60°C and allow the reaction to stir for 2-4 hours. The progress should be monitored periodically (e.g., every 30 minutes) using the analytical methods described below.
-
Work-up: Once the reaction is deemed complete, cool the flask to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated NaCl solution (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocols for Reaction Monitoring
Real-time monitoring is essential for determining the optimal reaction time.[8] Taking small aliquots from the reaction mixture at regular intervals allows the researcher to track the consumption of the starting material and the formation of the product.[9]
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for tracking the disappearance of the starting material.[10][11][12]
-
Protocol:
-
Sample Preparation: Withdraw a drop of the reaction mixture using a glass capillary. Dilute it in a small vial with ~0.5 mL of ethyl acetate.
-
Spotting: On a silica gel TLC plate (F254), spot three lanes: the 3-methylindole starting material (SM), the reaction mixture (R), and a "co-spot" containing both the starting material and the reaction mixture.[13]
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: Visualize the plate under a UV lamp (254 nm).[14] 3-methylindole and the product are both UV-active.
-
-
Interpretation:
-
3-methylindole is less polar than the product. Therefore, the Rf value of the starting material will be higher than that of the product.
-
The reaction is complete when the spot corresponding to 3-methylindole is no longer visible in the reaction mixture lane. The co-spot helps to unambiguously identify the starting material spot in the reaction lane.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides more quantitative information and confirms the identity of the product by its mass.[15][16]
-
Protocol:
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture by adding it to a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex the vial, then allow the layers to separate. Inject a small volume (1 µL) of the top organic layer into the GC-MS.[14][17]
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Interpretation:
-
Monitor the chromatogram for the peaks corresponding to 3-methylindole (M.W. 131.17) and the product, this compound (M.W. 184.24).
-
3-methylindole will elute earlier than the higher molecular weight product.
-
The reaction progress can be quantified by comparing the peak areas of the starting material and the product over time. Completion is indicated by the disappearance of the 3-methylindole peak. The mass spectrum of the product peak should show a molecular ion (M⁺) at m/z = 184.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals.[18][19]
-
Protocol:
-
Sample Preparation: Take an aliquot (~0.1 mL) of the reaction mixture and pass it through a small plug of silica gel with diethyl ether to remove baseline-broadening paramagnetic species and the non-volatile catalyst. Evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
-
Interpretation of Key Signals:
-
3-Methylindole (Reactant):
-
N-H proton: A broad singlet around δ 7.9-8.1 ppm.
-
Methyl (CH₃) protons: A singlet around δ 2.3 ppm.
-
Aromatic protons: Multiplets between δ 7.0-7.6 ppm.
-
-
This compound (Product):
-
Disappearance of the broad N-H singlet is a key indicator of N-alkylation.
-
Appearance of two new triplets in the aliphatic region:
-
A triplet around δ 4.4 ppm (2H, -N-CH₂ -CH₂-CN), deshielded by the indole nitrogen.
-
A triplet around δ 2.8 ppm (2H, -N-CH₂-CH₂ -CN).
-
-
The methyl (CH₃) singlet will remain, possibly with a slight shift.
-
-
The reaction is complete when the N-H signal of 3-methylindole is fully gone and the characteristic product triplets have appeared and their integration relative to a stable internal standard ceases to change.
-
Conclusion
The cyanoethylation of 3-methylindole is a robust and useful reaction for synthesizing valuable chemical intermediates. Successful execution relies on careful adherence to safety protocols, particularly when handling acrylonitrile. By employing a multi-faceted monitoring strategy utilizing TLC for rapid checks, GC-MS for quantitative analysis and mass confirmation, and ¹H NMR for definitive structural evidence, researchers can confidently track the reaction's progress, optimize conditions, and ensure the synthesis of a high-purity final product.
References
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- Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. (2018). International Journal of Innovative Research in Science, Engineering and Technology, 7(9).
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Acrylonitrile - INEOS Group. (n.d.). Retrieved from [Link]
- Skálová, L., Nobilis, M., Szotáková, B., & Wsól, V. (2015). Phase I metabolism of 3-methylindole, an environmental pollutant, by hepatic microsomes from carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss). Xenobiotica, 45(10), 859-866.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025). RSC Advances.
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GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. (n.d.). Retrieved from [Link]
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- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016).
-
Acrylonitrile Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Retrieved from [Link]
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1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile - OSHA. (n.d.). Retrieved from [Link]
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2018). Molecules, 23(7), 1747.
-
Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile - ResearchGate. (2020). Retrieved from [Link]
-
3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST - Eureka Kit Cromatografici. (n.d.). Retrieved from [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
-
What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025). Retrieved from [Link]
-
Monitoring Reactions by TLC - WSU. (n.d.). Retrieved from [Link]
- Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. (2007). Drug Metabolism and Disposition, 35(11), 2052-2059.
- 1H NMR Spectroscopy. (n.d.).
-
Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Methodologies for the synthesis of acrylonitriles. - ResearchGate. (n.d.). Retrieved from [Link]
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Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). Retrieved from [Link]
- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023). Molecules, 28(22), 7545.
- Ultrastructural pulmonary changes induced by intravenously administered 3-methylindole in goats. (1984).
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How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). Retrieved from [Link]
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2014).
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The Exploration of Michael-Addition Reaction Chemi - Scribd. (n.d.). Retrieved from [Link]
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2.3B: Uses of TLC - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Showing metabocard for N-Methyl-1H-indole-3-propanamide (HMDB0032756) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. (2025). Retrieved from [Link]
-
1 H NMR kinetics of the reaction between (E)-methyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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GC/MS analysis of indole and skatole in seafood - ResearchGate. (n.d.). Retrieved from [Link]
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017). Molecules, 22(3), 505.
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- 2. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qatransport.com [qatransport.com]
- 4. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 5. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 6. ineos.com [ineos.com]
- 7. nj.gov [nj.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. How To [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
- 16. academic.oup.com [academic.oup.com]
- 17. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-(3-Methyl-1H-indol-1-yl)propanenitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: Unlocking New Potential in Kinase Inhibitor Scaffolding
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, most notably protein kinases.[1] The dysregulation of kinase signaling pathways is a fundamental driver of oncogenesis and inflammatory diseases, making kinase inhibitors a critical class of therapeutics.[2] Within this landscape, the strategic selection of starting materials is paramount to achieving novel chemical matter with desirable potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide on the application of 3-(3-Methyl-1H-indol-1-yl)propanenitrile , a versatile yet underexplored building block for the synthesis of next-generation kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying chemical logic and strategic value of this reagent. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.
Strategic Value of the this compound Scaffold
The unique structural features of this molecule offer several distinct advantages in a drug discovery campaign:
-
The 3-Methyl Group: The C3 position of indole is susceptible to metabolic oxidation. By incorporating a methyl group, this potential liability is blocked, enhancing metabolic stability—a key objective in drug design.
-
The N1-Propanenitrile Side Chain: This feature is not merely a synthetic handle; it is a versatile pharmacophoric element. The nitrile can act as a hydrogen bond acceptor or be chemically elaborated into other critical functional groups. Its presence on the indole nitrogen allows it to probe the solvent-exposed region of the kinase ATP binding site, offering opportunities to enhance selectivity and solubility. This is exemplified in potent inhibitors of kinases like GSK-3β and TYK2, which feature a propanenitrile moiety.[3][4]
-
Aromatic Core for Diversification: The benzene portion of the indole ring (positions 4, 5, 6, and 7) remains unsubstituted, providing a canvas for the introduction of various substituents through well-established methodologies to modulate potency and target selectivity.
Core Application: Synthesis of an Oxindole-Based Kinase Inhibitor Core
One of the most powerful applications of this starting material is its conversion to a 3-methyl-oxindole core, which is the foundational scaffold for numerous approved and investigational multi-kinase inhibitors such as Sunitinib and Nintedanib.[5][6][7] This pathway leverages the inherent reactivity of the indole nucleus to construct a high-value intermediate.
Workflow for Oxindole Core Synthesis
Caption: Synthetic workflow for converting the starting material to a final inhibitor.
Protocol 1A: Oxidation of 3-Methylindole to 3-Methyl-oxindole
This protocol utilizes an N-bromosuccinimide (NBS) mediated oxidation, a reliable method for converting 3-substituted indoles to their corresponding oxindoles.
Rationale: The reaction proceeds via electrophilic attack of bromine at the electron-rich C2 position of the indole, followed by the addition of water and subsequent rearrangement to the thermodynamically stable oxindole core. The N1-propanenitrile group is stable under these mild conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any excess NBS.
-
Add saturated aqueous NaHCO₃ and extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-Methyl-2-oxoindolin-1-yl)propanenitrile .
Protocol 1B: Knoevenagel Condensation for Final Inhibitor Synthesis
This classic reaction constructs the critical 3-alkenylidene-oxindole moiety found in many kinase inhibitors.[5][7]
Rationale: The C3 methylene group of the oxindole is activated by the adjacent carbonyl and becomes sufficiently acidic to be deprotonated by a mild base like piperidine. The resulting carbanion attacks the aromatic aldehyde, and subsequent dehydration yields the conjugated final product.
Materials:
-
1-(3-Methyl-2-oxoindolin-1-yl)propanenitrile (from Protocol 1A)
-
Substituted aromatic aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.0 eq)
-
Ethanol (EtOH)
-
Piperidine
Procedure:
-
To a solution of 1-(3-Methyl-2-oxoindolin-1-yl)propanenitrile (1.0 eq) in ethanol, add the selected aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove impurities.
-
Dry the product under vacuum to afford the purified 3-alkenyl-oxindole kinase inhibitor.
Alternative Application: Elaboration of the N1-Propanenitrile Side Chain
The N1-propanenitrile chain provides a key diversification point. The following protocols demonstrate its conversion into primary amine or carboxylic acid functionalities, which are common in kinase inhibitors for improving solubility and forming key interactions.
Workflow for Side Chain Modification
Caption: Diversification pathways for the N1-propanenitrile side chain.
Protocol 2A: Reduction of Nitrile to Primary Amine
Rationale: Catalytic hydrogenation using Raney Nickel is an effective method for reducing nitriles to primary amines. The use of methanolic ammonia helps to suppress the formation of secondary amine byproducts.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (MeOH)
-
7N Ammonia in Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, carefully wash Raney Nickel (~10% w/w) with methanol three times.
-
Add a solution of this compound (1.0 eq) in methanol, followed by 7N ammonia in methanol (2.0 eq).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-(3-Aminopropyl)-3-methyl-1H-indole .
Protocol 2B: Hydrolysis of Nitrile to Carboxylic Acid
Rationale: Acid- or base-catalyzed hydrolysis effectively converts the nitrile to a carboxylic acid. The choice of acidic or basic conditions depends on the stability of other functional groups in the molecule.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)
-
1,4-Dioxane
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated HCl.
-
Heat the mixture to reflux (approx. 100 °C) for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Adjust the pH of the remaining aqueous solution to ~3-4 with 1M NaOH, which may cause the product to precipitate.
-
Extract with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate to yield 3-(3-Methyl-1H-indol-1-yl)propanoic acid .
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for systematic exploration of the SAR. The following table presents representative data for hypothetical compounds based on known inhibitor classes to guide optimization efforts.
| Compound ID | Core Structure | R Group (at C5 of Oxindole) | N1-Side Chain | Kinase Target | IC₅₀ (nM) |
| EX-01 | 3-Alkenyl-Oxindole | 5-Fluoro | -CH₂CH₂CN | VEGFR2 | 150 |
| EX-02 | 3-Alkenyl-Oxindole | 5-Fluoro | -CH₂CH₂CH₂NH₂ | VEGFR2 | 75 |
| EX-03 | 3-Alkenyl-Oxindole | 5-Fluoro | -CH₂CH₂COOH | VEGFR2 | 250 |
| EX-04 | 3-Alkenyl-Oxindole | H | -CH₂CH₂CN | PDGFRβ | 300 |
| EX-05 | 3-Alkenyl-Oxindole | 5-Methoxy | -CH₂CH₂CN | PDGFRβ | 120 |
Analysis of SAR:
-
Impact of the N1-Side Chain: As seen by comparing EX-01 and EX-02 , converting the nitrile to a basic amine can enhance potency. This is often due to the formation of a salt bridge with an acidic residue (e.g., Aspartate) in the ATP binding pocket. Conversely, the carboxylic acid in EX-03 may introduce unfavorable electrostatic interactions, reducing potency.
-
Impact of Aromatic Substitution: Comparing EX-04 and EX-05 demonstrates the importance of substitution on the indole core. The addition of a 5-methoxy group can introduce a key hydrogen bond, significantly improving inhibitory activity against PDGFRβ.
Conclusion
This compound is a strategically valuable starting material for the synthesis of novel kinase inhibitors. Its inherent metabolic stability and the versatility of the N1-propanenitrile side chain provide a robust platform for generating diverse chemical libraries. The protocols detailed in this guide offer a clear pathway for its conversion into high-value oxindole scaffolds and for the elaboration of its side chain, enabling a rational, structure-based approach to drug design. By understanding the chemical logic behind these transformations, researchers can effectively leverage this building block to accelerate the discovery of new therapeutic agents.
References
-
Sun, L., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8763-8769. Available at: [Link]
-
Wurm, D. J., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966–1988. Available at: [Link]
-
Murata, T., et al. (2004). Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022. Available at: [Link]
-
Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. Available at: [Link]
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2236349. Available at: [Link]
-
Sharma, V., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1172. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this reaction. The synthesis, a base-catalyzed cyanoethylation (a specific type of Michael addition), is generally straightforward but can be prone to the formation of several side products if not properly controlled. This document provides in-depth, experience-based answers to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a mixture of products. What is the most likely major impurity and why?
A1: The most common and significant side product in this synthesis is the C-3 alkylated isomer, 3-(3-Methyl-1H-indol-3-yl)propanenitrile . The indole nucleus has two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. The regioselectivity of the alkylation is highly dependent on the reaction conditions.[1]
-
Causality: The formation of the C-3 isomer is mechanistically favored under acidic or neutral conditions. In contrast, the desired N-1 alkylation is achieved under basic conditions. The base deprotonates the indole N-H, forming a highly nucleophilic indolide anion. This anion then preferentially attacks the acrylonitrile. If the basicity is insufficient or if acidic impurities are present in the starting materials or solvent, competitive C-3 alkylation will occur.
-
Troubleshooting:
-
Ensure Sufficiently Basic Conditions: Use a strong enough base to ensure complete deprotonation of the 3-methylindole. Common bases for this reaction include sodium hydride (NaH), potassium hydroxide (KOH), or a quaternary ammonium hydroxide like Triton B.[2]
-
Check Purity of Reagents: Ensure your 3-methylindole and acrylonitrile are free from acidic impurities. Acrylonitrile, in particular, can contain inhibitors like hydroquinone, which are acidic. Consider passing it through a short column of basic alumina before use.
-
Solvent Choice: Use an appropriate aprotic solvent that will not interfere with the basicity of the reaction, such as acetonitrile, THF, or DMF.
-
Q2: I'm observing a significant amount of a white, solid precipitate in my reaction flask. What is it and how can I prevent it?
A2: This is very likely polyacrylonitrile . Acrylonitrile is highly susceptible to anionic polymerization, especially under the strong basic conditions required for the cyanoethylation of indoles.[2] This polymerization consumes your reagent and can make the workup and purification difficult.
-
Causality: The same strong base used to deprotonate the indole can also initiate the polymerization of acrylonitrile. This process is often exothermic, and a rise in temperature can accelerate the polymerization rate.
-
Troubleshooting & Prevention:
-
Control Reagent Stoichiometry: Use only a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents). A large excess will significantly increase the likelihood of polymerization.
-
Temperature Control: Maintain a low to moderate reaction temperature. Running the reaction at 0°C or room temperature is often sufficient. Avoid high temperatures unless you have established that they are necessary for your specific base/solvent system. Many cyanoethylation reactions are exothermic and may require cooling.[2]
-
Order of Addition: Add the acrylonitrile slowly and dropwise to the mixture of 3-methylindole and the base in the solvent. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 addition over polymerization.
-
dot
Caption: Recommended workflow for minimizing side product formation.
Q3: My yield is low, and I've identified multiple cyanoethylated products by mass spectrometry. What's happening?
A3: You are likely observing multiple cyanoethylation , where more than one cyanoethyl group is added to the 3-methylindole molecule.
-
Causality: If the initially formed product, this compound, still possesses active hydrogens, it can be deprotonated and react with another molecule of acrylonitrile. While the N-1 position is blocked, other positions on the indole ring could potentially be alkylated under harsh conditions, though this is less common. A more likely scenario is the formation of a dicyanoethylated product on the starting indole if both N-1 and C-3 positions react.
-
Troubleshooting:
-
Strict Stoichiometric Control: This is the most critical factor. Use acrylonitrile as the limiting reagent or in a very slight excess (no more than 1.1 equivalents).
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed (as determined by TLC or LC-MS). Prolonged reaction times can promote side reactions.
-
Base Concentration: Using a catalytic amount of a very strong base is sometimes preferable to a stoichiometric amount of a weaker base, as it reduces the concentration of the reactive anion of the product at any given time.
-
Q4: How can I distinguish between the desired N-1 and the undesired C-3 alkylated isomers?
A4: Spectroscopic methods, particularly ¹H NMR, are the most effective way to differentiate these isomers.
-
¹H NMR Spectroscopy:
-
N-1 Isomer (Desired Product): The key diagnostic signal is the absence of the N-H proton signal, which is typically a broad singlet above 8.0 ppm in the starting 3-methylindole. You will also observe characteristic triplet signals for the two -CH₂- groups of the propanenitrile chain.
-
C-3 Isomer (Side Product): This isomer will still show the N-H proton signal in the downfield region of the spectrum. The C-3 position is now a quaternary carbon, so the characteristic C-3 proton signal of indole will be absent. The signals for the propanenitrile chain will also be present.
-
-
Mass Spectrometry (MS): Both isomers have the same molecular weight (184.24 g/mol ) and will show the same molecular ion peak. Therefore, MS alone cannot distinguish between them without fragmentation analysis, which may or may not show unique patterns.
| Compound | Key ¹H NMR Feature | Expected Mass (M+H)⁺ |
| This compound | Absence of N-H signal (~8-11 ppm) | 185.10 |
| 3-Methylindole (Starting Material) | Presence of N-H signal (~8.0 ppm) | 132.08 |
| 3-(3-Methyl-1H-indol-3-yl)propanenitrile | Presence of N-H signal (~8-11 ppm) | 185.10 |
Q5: What is the best method for purifying the final product?
A5: Flash column chromatography on silica gel is the standard and most effective method for purifying this compound from the common side products.[3]
-
Protocol:
-
Neutralize: After the reaction, carefully neutralize the mixture.
-
Extraction: Perform a standard aqueous workup and extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The desired N-1 isomer is generally less polar than the C-3 isomer (due to the absence of the hydrogen-bonding N-H group) and will elute first.
-
Monitoring: Use TLC with UV visualization to track the separation.
-
-
dot
Caption: Competing reaction pathways in the synthesis.
References
-
Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2005). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry, 70(5), 169-174. [Link]
-
Zhang, D., & Wang, Z. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 836315. [Link]
-
Synthesis of (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. [Link]
-
Pardasani, P., & Pardasani, R. T. (2011). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. International Journal of Organic Chemistry, 1(3), 89-95. [Link]
-
Kumar, A., & Akbari, R. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(18), 12059-12081. [Link]
-
Reaction optimization of Michael addition of indole with various α,β‐unsaturated carbonyl compounds. ResearchGate. [Link]
-
McLaughlin, M., & Micalizio, G. C. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic letters, 21(10), 3849–3852. [Link]
-
Rajasekaran, A., & Thanuja, J. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6. [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]
-
Yost, G. S., & Gu, J. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical research in toxicology, 14(8), 1043–1050. [Link]
-
Cyanoethylation. Wikipedia. [Link]
Sources
How to avoid C-alkylation in the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the selective N-alkylation of 3-methylindole. Here, we address the common and critical issue of competing C-alkylation during the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile from 3-methylindole (skatole) and acrylonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant byproduct along with my target N-alkylated indole. What is happening?
A1: You are likely observing competitive C3-alkylation.
The core issue stems from the dual nucleophilic nature of the indole ring system, especially after deprotonation. The anion of 3-methylindole, the indolide, is a resonance-stabilized species. While the negative charge formally resides on the nitrogen, it is delocalized across the ring system, creating significant electron density at the C3 position.[1] Consequently, the indolide anion can act as a nucleophile at either the N1 or C3 position when reacting with an electrophile like acrylonitrile.
-
N1-Attack (Desired Pathway): The nitrogen atom attacks the β-carbon of acrylonitrile, leading to the desired product, this compound.
-
C3-Attack (Side Reaction): The C3 carbon attacks acrylonitrile, leading to the undesired C-alkylated isomer. Because the C3 position is already substituted with a methyl group in skatole, this pathway is less common than in unsubstituted indole but can still occur under unfavorable conditions, leading to a more complex mixture.
The reaction conditions—specifically the choice of base, solvent, and temperature—critically influence the ratio of N- to C-alkylation products.[2][3]
Caption: Competing N1- and C3-alkylation pathways for the 3-methylindolide anion.
Q2: How can I manipulate the reaction conditions to exclusively favor the desired N-alkylation?
A2: Strategic selection of your base and solvent system is paramount.
To achieve high selectivity for N-alkylation, the goal is to generate a "free" indolate anion where the nitrogen is the most accessible and reactive nucleophilic site. This is best achieved by using a strong, non-nucleophilic base in a polar aprotic solvent.[2][4]
1. Choice of Base: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), requiring a strong base for complete deprotonation.[2]
-
Highly Recommended: Sodium hydride (NaH) is the base of choice for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole, generating the sodium salt of the indolate and hydrogen gas. The resulting sodium counter-ion coordinates less tightly with the nitrogen in polar aprotic solvents, favoring N-alkylation.[2][4]
-
Viable Alternatives: Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective, particularly under phase-transfer catalysis (PTC) conditions. The larger, "softer" cations (K⁺, Cs⁺) can promote N-alkylation.
-
Avoid: Weaker bases like triethylamine (TEA) or sodium carbonate (Na₂CO₃) are generally insufficient to fully deprotonate the indole, leading to low conversion and poor selectivity.
2. Solvent Effects: The solvent plays a crucial role in solvating the indolate anion and its counter-ion.
-
Highly Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[2] They effectively solvate the cation (e.g., Na⁺), leaving a more "naked" and reactive indolate anion where the nitrogen's nucleophilicity is enhanced.
-
Acceptable Alternative: Tetrahydrofuran (THF) can be used, but solubility of the indolate salt may be lower. It is often a good choice when starting the deprotonation at 0 °C.
-
Avoid: Protic solvents (e.g., ethanol, water) are incompatible as they will quench the strong base and the indolate anion.[2] Nonpolar solvents (e.g., toluene, hexane) are also poor choices as they do not effectively dissolve the ionic intermediate, hindering the reaction.
3. Temperature Control:
-
Deprotonation: This step should be initiated at a low temperature (0 °C) to control the exothermic reaction and the evolution of hydrogen gas when using NaH.[4]
-
Alkylation: While some N-alkylations require heat, the cyanoethylation with acrylonitrile is typically facile. Running the reaction at room temperature after the addition of acrylonitrile is often sufficient. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but higher temperatures may decrease selectivity.
| Base | Solvent | Temperature | Typical Selectivity | Rationale |
| NaH | DMF / DMSO | 0 °C to RT | High N-selectivity | Strong base creates a "free" anion; polar aprotic solvent solvates the Na⁺ counter-ion, exposing the nitrogen for attack.[2][4] |
| KOH / PTC | Toluene / H₂O | RT to 50 °C | Good N-selectivity | Phase-transfer catalyst shuttles the indolate anion into the organic phase, favoring N-alkylation. |
| NaH | THF | 0 °C to RT | Good N-selectivity | Less polar than DMF, but still effective. May require longer reaction times or gentle heating. |
| K₂CO₃ | Acetone | Reflux | Mixture of N/C products | Weaker base and less polar solvent system can lead to equilibrium and competing C-alkylation pathways. |
Q3: What is the optimal, step-by-step protocol for synthesizing this compound with high selectivity?
A3: Follow this validated protocol using sodium hydride in anhydrous DMF.
This procedure is designed to maximize the yield of the desired N-alkylated product by carefully controlling the reaction parameters.
Materials:
-
3-Methylindole (Skatole) (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Acrylonitrile (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add 3-methylindole (1.0 eq.) to the flask. Add anhydrous DMF to dissolve the indole (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq.) portion-wise over 10-15 minutes.
-
CAUTION: Hydrogen gas is evolved. Ensure proper ventilation and an inert atmosphere. The mixture may foam.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 60 minutes or until the evolution of hydrogen gas has completely ceased. The solution should become clear or homogeneous, indicating the formation of the sodium indolate.
-
Alkylation (Cyanoethylation): Cool the reaction mixture back down to 0 °C. Add acrylonitrile (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.
Caption: Step-by-step experimental workflow for selective N-cyanoethylation.
Q4: How can I confirm that I have synthesized the correct N-alkylated isomer and not the C-alkylated one?
A4: Spectroscopic analysis, particularly ¹H NMR, is definitive.
The chemical environment of the protons in the N- and C-alkylated isomers is distinct, allowing for unambiguous identification.
-
¹H NMR Spectroscopy:
-
N-Alkylated Product (Desired): The most telling signal is the disappearance of the broad N-H proton peak, which is typically seen downfield (> 8.0 ppm) in the starting 3-methylindole. You will also observe two new triplet signals corresponding to the two methylene (-CH₂-) groups of the propanenitrile chain, typically between 2.5 and 4.5 ppm. The proton on the C2 carbon of the indole ring will remain a singlet.
-
C-Alkylated Byproduct (Undesired): If C-alkylation occurs, you would retain the broad N-H proton signal downfield. The signals for the indole ring protons would also show significant changes in their splitting patterns and chemical shifts due to the new bulky substituent at the C3 position.
-
-
Mass Spectrometry (MS): Both the N- and C-alkylated products will have the same molecular weight and will show the same molecular ion peak (M⁺). Therefore, MS alone cannot distinguish between the isomers but is essential for confirming that an addition reaction has occurred.
References
-
Catalytic direct C2‐alkylation of indoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Reaction mechanism for alkenylation and alkylation of indoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. (2023). Organic Letters, ACS Publications. Retrieved January 17, 2026, from [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2018). PMC, NIH. Retrieved January 17, 2026, from [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
-
Skatole (C9H9N). (n.d.). PubChem, NIH. Retrieved January 17, 2026, from [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). PMC, PubMed Central. Retrieved January 17, 2026, from [Link]
-
(PDF) 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved January 17, 2026, from [Link]
- N-alkylation of indole derivatives. (2006). Google Patents.
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. (n.d.). PMC, NIH. Retrieved January 17, 2026, from [Link]
-
Skatole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry, ACS Publications. Retrieved January 17, 2026, from [Link]
-
Skatole (CAS N° 83-34-1). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. (2010). PMC, NIH. Retrieved January 17, 2026, from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC, NIH. Retrieved January 17, 2026, from [Link]
-
Making skatole - The essence of poop. (2015). YouTube. Retrieved January 17, 2026, from [Link]
Sources
Optimizing reaction conditions for the synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Technical Support Center: Synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this important synthetic transformation.
The target molecule is typically synthesized via a base-catalyzed Michael addition (cyanoethylation) of 3-methylindole to acrylonitrile. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability. This guide provides expert insights to help you navigate these issues effectively.
Reaction Overview & Mechanism
The core of this synthesis is the nucleophilic addition of the 3-methylindole anion to the electron-deficient alkene of acrylonitrile. The reaction proceeds in two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen of the indole ring, forming a resonance-stabilized indolate anion.
-
Michael Addition: The indolate anion acts as a nucleophile, attacking the β-carbon of acrylonitrile. A subsequent protonation step yields the final N-alkylated product.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} } Caption: The base-catalyzed Michael addition of 3-methylindole to acrylonitrile.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low yield is the most frequent issue and can be traced back to several fundamental parameters.
-
Insufficient Basicity: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for efficient deprotonation.[1] A weak base results in a low concentration of the reactive indolate anion, stalling the reaction.
-
Solution: Use a stronger base. While common bases like potassium carbonate can work, they often require higher temperatures.[2][3] For a more robust reaction at lower temperatures, consider stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), or catalytic amounts of a quaternary ammonium hydroxide like Triton B (benzyltrimethylammonium hydroxide).[1][4]
-
-
Reagent and Solvent Purity: Strong bases are highly sensitive to protic impurities like water. Moisture will quench the base and the indolate anion, effectively killing the reaction.[1]
-
Poor Solubility: If the indole or the base is not soluble in the chosen solvent, the reaction will be extremely slow due to the heterogeneous nature of the mixture.[1]
-
Inadequate Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.
-
Solution: Gently heat the reaction mixture. Increasing the temperature to 40-80 °C can dramatically improve the reaction rate and final yield.[1] Monitor for side reactions when increasing the temperature.
-
Question 2: My NMR analysis shows significant side products. What are they and how can I minimize them?
Answer: Two primary side reactions can compete with the desired N-alkylation.
-
Polymerization of Acrylonitrile: Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases. This is often observed as the formation of a thick, viscous oil or a solid precipitate in the reaction flask.
-
Causality: The initiator for this polymerization can be the base itself or the indolate anion.
-
Solution:
-
Control Stoichiometry: Use only a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents). A large excess provides more monomer for polymerization.
-
Slow Addition: Add the acrylonitrile dropwise to the solution of deprotonated indole. This keeps the instantaneous concentration of acrylonitrile low, favoring the 1:1 Michael addition over polymerization.
-
Temperature Control: Exothermic polymerization can be suppressed by maintaining a controlled reaction temperature, sometimes requiring initial cooling.
-
-
-
C-Alkylation: The indolate anion is an ambident nucleophile, meaning it can react at the nitrogen (N-1) or the carbon at the 3-position (C-3). While the methyl group at C-3 provides steric hindrance that favors N-alkylation, some C-alkylation can still occur, leading to a bis-cyanoethylated product.
-
Causality: Reaction conditions, particularly the choice of solvent and counter-ion, can influence the N vs. C selectivity.
-
Solution: Generally, polar aprotic solvents like DMF and DMSO favor N-alkylation. The conditions that promote clean N-alkylation (strong base, polar aprotic solvent) are usually sufficient to make C-alkylation a minor pathway for this specific substrate.
-
Question 3: My product is an oil that is difficult to purify. What are the best practices for work-up and purification?
Answer: Proper work-up is critical for isolating a clean product.
-
Work-up Procedure:
-
Quench Carefully: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a strong base like NaH was used, quench it very carefully by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This should be done in an ice bath.
-
Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. The choice of solvent depends on the reaction solvent (e.g., if DMF was used, ethyl acetate is a good choice).
-
Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution). This helps to remove any remaining reaction solvent (like DMF) and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a yellow or brown oil.[6] The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is typically effective at separating the product from unreacted starting material and any polymeric byproducts.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst for this reaction?
-
A: While several bases can catalyze the reaction, a 40% solution of Triton B in methanol is a highly effective and convenient catalyst.[4] It is a strong base that is easily handled. Alternatively, powdered KOH in a solvent like acetonitrile or DMF also gives good results.[7] For reactions requiring very strong, non-nucleophilic conditions, sodium hydride (NaH) is the standard choice.[1]
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a standard of the 3-methylindole starting material. The product is more polar than the starting indole and will have a lower Rf value. A typical mobile phase for TLC would be 4:1 Hexane:Ethyl Acetate.
-
-
Q: Can this reaction be scaled up for industrial production?
-
A: Yes. The reaction is amenable to scale-up. However, careful control of temperature is crucial due to the exothermic nature of both the Michael addition and potential acrylonitrile polymerization.[8] Slow, controlled addition of acrylonitrile via a dosing pump is essential on a larger scale.
-
Optimized Experimental Protocol
This protocol is a robust starting point for achieving high yields and purity.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methylindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the indole (approx. 5-10 mL per gram of indole).
-
Basification: Cool the solution to 0 °C in an ice bath. Add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes. The solution should become a dark-colored slurry.
-
Michael Addition: Slowly add acrylonitrile (1.1 eq) dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the flask in an ice bath and slowly quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Data Summary Table
The following table summarizes key reaction parameters for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Base | KOH, NaH, Triton B | Must be strong enough to deprotonate indole N-H.[1] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete deprotonation of the indole. |
| Acrylonitrile Stoich. | 1.1 - 1.2 equivalents | Minimizes risk of polymerization.[8] |
| Solvent | Anhydrous DMF, MeCN, DMSO | Polar aprotic solvents favor N-alkylation and dissolve intermediates.[1][5] |
| Temperature | 0 °C to 50 °C | Initial cooling prevents polymerization; gentle warming drives reaction to completion. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
References
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. American Chemical Society. [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
-
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH). [Link]
-
Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme. [Link]
-
Supporting Information for Rh(III)-Catalyzed C-H Annulation of N-Acyl Indoles with Alkynes. Organic Chemistry. [Link]
-
This compound | CAS 4414-81-7. Matrix Fine Chemicals. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Research Journal of Pharmacy and Technology. [Link]
-
How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? ResearchGate. [Link]
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. [Link]
-
Triton B-promoted regioselective intramolecular addition of enolates to tethered ynamides for the construction of 8-membered O-heterocycles. Royal Society of Chemistry. [Link]
- Synthetic method of 3-methylindole.
-
Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. [Link]
-
Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. MDPI. [Link]
- Methylation of indole compounds using dimethy carbonate.
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. Triton B-promoted regioselective intramolecular addition of enolates to tethered ynamides for the construction of 8-membered O-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Degradation pathways of 3-(3-Methyl-1H-indol-1-yl)propanenitrile under acidic/basic conditions
Welcome to the technical support center for 3-(3-Methyl-1H-indol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, specifically focusing on its stability and degradation under acidic and basic conditions.
Introduction
This compound is a molecule of interest in various research fields. Understanding its stability is crucial for its synthesis, storage, and application. This guide will delve into the expected degradation pathways, provide answers to frequently asked questions, offer troubleshooting advice for common experimental issues, and present detailed protocols for stress testing and analytical monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group.[1][2][3][4][5] This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate, 3-(3-Methyl-1H-indol-1-yl)propanamide, which is then further hydrolyzed to the corresponding carboxylic acid, 3-(3-Methyl-1H-indol-1-yl)propanoic acid.[1][3][5]
Q2: Will the 3-methylindole ring degrade under these conditions?
The 3-methylindole (skatole) moiety is generally stable but can be sensitive to strong acids and light.[6][7] Under harsh acidic conditions, protonation of the indole ring can occur, potentially leading to side reactions or polymerization, though hydrolysis of the nitrile is expected to be the more facile process.[8] It is also incompatible with strong oxidizing agents.[6][7]
Q3: What are the expected final degradation products in an acidic solution?
Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid.[1][2][4] Therefore, the final major degradation product will be 3-(3-Methyl-1H-indol-1-yl)propanoic acid, along with ammonium ions (e.g., ammonium chloride if hydrochloric acid is used).[1][9]
Q4: What are the expected final degradation products in a basic solution?
In a basic solution, the nitrile is hydrolyzed to a carboxylate salt.[1][3][4] For example, using sodium hydroxide will yield the sodium salt of 3-(3-Methyl-1H-indol-1-yl)propanoic acid and ammonia gas.[1] To obtain the free carboxylic acid, a subsequent acidification step is necessary.[1]
Q5: Can I stop the hydrolysis at the amide intermediate?
Isolating the amide intermediate is possible, particularly under milder basic conditions.[2] Vigorous conditions, such as high temperatures and prolonged reaction times, favor the formation of the carboxylic acid.[2] In acidic conditions, stopping the reaction at the amide stage is generally more difficult.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete and rapid degradation of the starting material. | The reaction conditions (temperature, pH) are too harsh. | Reduce the temperature, use a milder acid or base, and decrease the reaction time. Monitor the reaction progress more frequently using a suitable analytical method like HPLC. |
| Formation of multiple unexpected peaks in the chromatogram. | This could indicate side reactions involving the indole ring or the presence of impurities. The 3-methylindole moiety can be unstable in the presence of strong acids or light.[6][7] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Ensure the purity of the starting material and solvents. Use a less aggressive acid or base. Consider using a purification method like flash chromatography to isolate and identify the byproducts. |
| Inconsistent or non-reproducible degradation rates. | This may be due to poor control over reaction parameters such as temperature, pH, or atmospheric exposure. | Use a temperature-controlled reaction vessel and a calibrated pH meter. Ensure consistent stirring and protect the reaction from light and oxygen, as indole derivatives can be sensitive.[6] |
| Difficulty in isolating the carboxylic acid product after basic hydrolysis. | The product is in its salt form in the basic solution. | After the reaction is complete, carefully acidify the solution with a strong acid (e.g., dilute HCl) to a pH of about 3 to protonate the carboxylate, which will allow for its extraction with an organic solvent.[1][10] |
Degradation Pathway Diagrams
The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Experimental Protocols
Protocol 1: Stress Testing of this compound
Objective: To determine the degradation profile of the compound under defined acidic and basic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled water bath or heating block
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Place the vial in a temperature-controlled bath at a set temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Stress:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Place the vial in the same temperature-controlled bath.
-
At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and keep it under the same temperature conditions.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: HPLC Method for Monitoring Degradation
Objective: To quantify the parent compound and its primary degradation products.
Instrumentation:
-
HPLC system with a UV detector (a diode array detector is recommended for peak purity analysis).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient elution is often effective for separating indole derivatives.[11]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.[11][12][13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
A suggested starting gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B. The gradient should be optimized based on the separation observed.
Detection:
-
Indole derivatives typically have a strong UV absorbance around 280 nm.[11][12] Monitor at this wavelength.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the stress testing experiment.
-
Identify the peaks corresponding to the parent compound and any degradation products. The amide intermediate is expected to be more polar and thus have a shorter retention time than the starting nitrile, while the carboxylic acid will be even more polar.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve or by calculating the percentage area.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Ostrowska, K., & Szymański, W. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Idris, R., & Toharis, N. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2(1), 534.
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PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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Muby Chemicals. (n.d.). Sakatole 3-methylindole Skatole Manufacturers, with SDS MSDS Sheet. Retrieved from [Link]
- Yong, Y. K., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 78, 409-414.
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Jensen, M. T., et al. (1995). 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria. Applied and Environmental Microbiology, 61(8), 3180-3184.
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ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Arora, P. K. (2015).
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from [Link]
-
Frontiers. (2022, October 31). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Retrieved from [Link]
- Molecules. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(12), 4786.
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Chemical Reviews. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]
- Plant Physiology. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 84(4), 1332-1336.
-
Frontiers in Microbiology. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
Pharmaceutics. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved from [Link]
-
NIH. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in the N-alkylation of 3-Methylindole
Welcome to the technical support center for the N-alkylation of 3-methylindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section focuses on targeted solutions for problems you might encounter during the N-alkylation of 3-methylindole, a crucial reaction for synthesizing a wide range of biologically active compounds.
Q1: My N-alkylation of 3-methylindole is resulting in a disappointingly low yield. What are the most likely causes?
A1: Low yields in the N-alkylation of 3-methylindole can often be attributed to several key factors. A systematic evaluation of your reaction conditions is the best approach to identify the root cause.
-
Insufficient Basicity: The N-H bond of an indole is not highly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for efficient deprotonation.[1] If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed effectively.
-
Poor Reagent and Solvent Purity: Water and other protic impurities can quench both the strong base and the indolate anion, effectively halting the reaction.[1] It is critical to use anhydrous (dry) solvents and ensure the purity of your 3-methylindole and alkylating agent.
-
Suboptimal Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[1] Conversely, excessively high temperatures can lead to decomposition or unwanted side reactions.
-
Poor Solubility: If any of the reactants (3-methylindole, base, or alkylating agent) have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Competing C3-Alkylation: The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent, leading to the formation of undesired C3-alkylated side products.[2][3]
Q2: I'm observing a significant amount of a side product that I suspect is the C3-alkylated isomer. How can I improve N-selectivity?
A2: The competition between N- and C3-alkylation is a classic challenge in indole chemistry. The C3 position is often more nucleophilic than the nitrogen atom.[3] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is a cornerstone of successful N-alkylation. Using a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors the formation of the N-anion, thereby promoting N-alkylation.[3] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[3][4] In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[3][4]
-
Modern Catalytic Methods: Advanced catalytic systems can offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[3]
Q3: My reaction seems to stall, and I'm recovering a significant amount of unreacted 3-methylindole. What should I investigate?
A3: Recovering starting material is a clear indication that the reaction is not proceeding to completion. Here's a checklist of potential issues to address:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaH, KOH, Cs₂CO₃) and an adequate amount (typically 1.1-1.5 equivalents) to drive the deprotonation to completion.[1]
-
Purity of Reagents and Solvents: As mentioned, moisture is a common culprit. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1] Use freshly opened or properly stored anhydrous solvents.
-
Activation of the Alkylating Agent: If you are using a less reactive alkylating agent, such as an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can sometimes improve the rate of reaction through an in situ Finkelstein reaction.
-
Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the N-alkylation of 3-methylindole, offering foundational knowledge to support your experimental design.
Q4: What is the general mechanism for the N-alkylation of indoles?
A4: The N-alkylation of indoles, including 3-methylindole, typically proceeds through a two-step SN2 mechanism.[5]
-
Deprotonation: A strong base is used to remove the acidic proton from the nitrogen atom of the indole ring, forming a resonance-stabilized indolate anion.[5] This anion is the active nucleophile in the reaction.
-
Nucleophilic Attack: The indolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide) in an SN2 fashion.[5] This results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group (e.g., a halide ion).
Caption: General mechanism for the N-alkylation of 3-methylindole.
Q5: How does the choice of base and solvent impact the yield and selectivity of the reaction?
A5: The choice of base and solvent is critical and can significantly influence both the yield and the N/C selectivity of the alkylation.
| Parameter | Effect on Reaction | Common Choices & Rationale |
| Base | The strength of the base determines the extent of deprotonation of the indole nitrogen. Stronger bases lead to a higher concentration of the nucleophilic indolate anion, generally favoring N-alkylation.[1][3] | NaH: A strong, non-nucleophilic base that provides irreversible deprotonation.[1][3] KOH/Cs₂CO₃: Effective and often milder alternatives to NaH.[1][6] Cs₂CO₃ can offer improved solubility in some organic solvents.[7] |
| Solvent | The solvent's polarity and ability to solvate ions are key. Polar aprotic solvents are generally preferred as they can dissolve the indolate salt and do not interfere with the nucleophile.[1] | DMF/DMSO: Highly polar aprotic solvents that effectively solvate the indolate anion, accelerating the SN2 reaction.[1] THF: A less polar aprotic solvent, also commonly used, but may result in slower reaction rates.[3] |
Q6: What are some common side reactions to be aware of, other than C3-alkylation?
A6: Besides the primary competition from C3-alkylation, other side reactions can contribute to low yields:
-
Dialkylation: With highly reactive alkylating agents or under forcing conditions, it is possible to get alkylation at both the nitrogen and the C3 position.[3] This can be minimized by careful control of stoichiometry, using only a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents).[3]
-
Reaction with Solvent: In some cases, the strong base can react with the solvent, particularly at elevated temperatures. For example, NaH can deprotonate DMF, leading to the formation of reactive intermediates that can complicate the reaction mixture.
-
Elimination: If the alkylating agent has a β-hydrogen and is sterically hindered, an E2 elimination reaction can compete with the desired SN2 substitution, especially with stronger, more sterically hindered bases.
Experimental Protocols
General Protocol for N-Alkylation of 3-Methylindole using Sodium Hydride
This protocol provides a standard and widely applicable method for the N-alkylation of 3-methylindole.[1]
Materials:
-
3-Methylindole
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Stability issues of 3-(3-Methyl-1H-indol-1-yl)propanenitrile during workup
Welcome to the dedicated technical support center for 3-(3-Methyl-1H-indol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the workup and purification of this compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
Introduction: Understanding the Instability
This compound is a molecule that combines two reactive functional groups: an indole ring and a nitrile. The stability of this compound during workup is critically influenced by the chemical properties of both moieties. The primary challenge arises from the lability of the N-cyanoethyl group under basic conditions and the potential for hydrolysis of the nitrile group under both acidic and basic conditions.[1][2][3][4][5]
The indole nucleus, while aromatic, is susceptible to protonation on the C3 position in the presence of strong acids.[1][6] The nitrogen of the indole ring is not significantly basic due to the delocalization of its lone pair of electrons into the aromatic system.[7] However, the N-H proton of an unsubstituted indole is weakly acidic and can be removed by a strong base.[1] In the case of our N-substituted indole, the key stability concern shifts to the N-alkyl bond.
This guide will address the most frequently encountered stability issues in a question-and-answer format, providing both mechanistic explanations and practical, field-tested solutions.
Troubleshooting Guide & FAQs
Q1: I am observing significant loss of my product during a basic aqueous workup (e.g., NaHCO₃ or Na₂CO₃ wash). A new, more polar spot appears on my TLC plate. What is happening and how can I prevent it?
A1: Mechanistic Insight & Troubleshooting
The loss of your product under basic conditions is most likely due to the retro-Michael reaction, leading to the cleavage of the N-cyanoethyl group and regeneration of 3-methylindole. The cyanoethyl group is a known protecting group that is intentionally cleaved under basic conditions in other areas of chemistry, such as oligonucleotide synthesis.[2][3][4][5]
The reaction is initiated by the abstraction of a proton from the carbon alpha to the nitrile group, facilitated by the electron-withdrawing nature of the nitrile. This generates a carbanion, which then promotes the elimination of the indole nitrogen.
Visualizing the Degradation Pathway: Retro-Michael Reaction
Caption: Retro-Michael degradation of the target compound.
Recommended Workup Protocol to Avoid Basic Degradation:
-
Neutral Aqueous Wash: After quenching the reaction, perform the initial aqueous washes with deionized water or a saturated NaCl solution (brine). Avoid any basic solutions.
-
Mildly Acidic Wash (Optional and with Caution): If an acid wash is necessary to remove basic impurities, use a dilute, weak acid such as 1% citric acid or 0.5 M NH₄Cl. Avoid strong acids like HCl, which can cause other side reactions.[1]
-
Drying and Concentration: After the washes, thoroughly dry the organic layer with a drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Q2: My product seems to be degrading during silica gel column chromatography. I am getting multiple spots and poor recovery. What is the cause and what are my alternatives?
A2: The Challenge of Silica Gel and Recommended Solutions
Standard silica gel is slightly acidic and can potentially lead to the degradation of acid-sensitive compounds. While the N-cyanoethyl indole is more susceptible to bases, prolonged exposure to silica can still be detrimental. More importantly, if the eluent system contains amines (like triethylamine) to prevent streaking, this can create a basic microenvironment on the column, leading to the retro-Michael reaction described in Q1.
Troubleshooting Column Chromatography:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with a base. A common method is to prepare a slurry of silica gel in the eluent containing 1-2% triethylamine, and then pack the column with this slurry.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil. A small-scale trial is recommended to check for compatibility and separation efficiency.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.
-
Non-Chromatographic Purification:
-
Crystallization: This is often the best method for purifying indole derivatives.[2][8] Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethyl acetate/heptane, toluene).
-
Liquid-Liquid Extraction: A carefully designed series of extractions can often remove many impurities without the need for chromatography.[3][9][10]
-
Workflow for Purification
Caption: Recommended purification workflow.
Q3: I suspect nitrile hydrolysis is occurring during my workup, as I see a very polar, likely carboxylic acid, impurity. How can I avoid this?
A3: Minimizing Nitrile Hydrolysis
Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide is a known side reaction that can be catalyzed by both strong acids and strong bases, often accelerated by heat.[11][12][13]
Preventative Measures:
-
Avoid Strong Acids and Bases: As mentioned previously, use neutral or mildly acidic/basic washes only when necessary.
-
Control Temperature: Perform all workup steps at room temperature or below. Avoid heating the reaction mixture for extended periods if strong acids or bases are present.
-
Anhydrous Conditions: Ensure that all solvents and reagents used during the reaction are dry, as water is a key reactant in the hydrolysis process.[1]
-
Prompt Workup: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed with the workup and purification as soon as the reaction is complete.
Quantitative Data Summary for Common Workup Reagents
| Reagent | Concentration | Recommended Use | Potential Issues |
| Deionized Water | N/A | Primary wash | None |
| Saturated NaCl (Brine) | Saturated | Final aqueous wash to aid layer separation | None |
| 1% Citric Acid | 1% (w/v) | Removal of basic impurities | Use with caution; avoid prolonged contact |
| 0.5 M NH₄Cl | 0.5 M | Mildly acidic wash | Use with caution |
| Saturated NaHCO₃ | Saturated | NOT RECOMMENDED | Cleavage of N-cyanoethyl group |
| 1 M NaOH | 1 M | NOT RECOMMENDED | Cleavage of N-cyanoethyl group and nitrile hydrolysis |
| 1 M HCl | 1 M | NOT RECOMMENDED | Potential for indole degradation and nitrile hydrolysis |
Concluding Remarks
The stability of this compound during workup is a manageable challenge with a clear understanding of the underlying chemical principles. The primary vulnerabilities are the susceptibility of the N-cyanoethyl group to basic cleavage and the potential for nitrile hydrolysis under harsh conditions. By employing neutral workup conditions, avoiding strong acids and bases, and utilizing appropriate purification techniques such as crystallization or chromatography with a deactivated stationary phase, you can significantly improve the yield and purity of your final product.
References
- Safrole. "Exploring the World of Indole: Synthesis, Chemistry and Biofunctions." Vertex AI Search.
-
Wikipedia. "Indole." Wikipedia. [Link]
-
MDPI. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)." MDPI. [Link]
-
Wang, Y. et al. "Oligonucleotide synthesis under mild deprotection conditions." PMC - NIH. [Link]
-
Química Organica.org. "indole acidity." Química Organica.org. [Link]
- Google Patents. "US5085991A - Process of preparing purified aqueous indole solution.
-
Taylor & Francis. "Cyanoethylation – Knowledge and References." Taylor & Francis Online. [Link]
-
Rajasekaran, A. et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry. [Link]
-
YouTube. "Reaction of Indole." YouTube. [Link]
-
LibreTexts Chemistry. "20.7: Chemistry of Nitriles." LibreTexts Chemistry. [Link]
-
Organic Chemistry Portal. "Nitrile to Acid - Common Conditions." Organic Chemistry Portal. [Link]
-
MDPI. "A General and Scalable Synthesis of Polysubstituted Indoles." MDPI. [Link]
-
Save My Exams. "Nitriles | OCR A Level Chemistry A Revision Notes 2015." Save My Exams. [Link]
-
National Center for Biotechnology Information. "Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles." PubMed Central. [Link]
-
National Center for Biotechnology Information. "use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product." PubMed. [Link]
- Google Patents. "CA2361079C - Method for deprotecting oligonucleotides.
-
National Center for Biotechnology Information. "Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones." PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 6. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Welcome to the technical support center for 3-(3-Methyl-1H-indol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this indole derivative. The information is presented in a question-and-answer format to directly address specific experimental issues.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and analysis of this compound, providing potential causes and actionable solutions.
Synthesis & Purification
Question 1: My cyanoethylation of 3-methylindole is resulting in a low yield and multiple byproducts. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the formation of multiple products are common challenges in the cyanoethylation of indoles.[1] This reaction, a Michael addition of the indole nitrogen to acrylonitrile, can be sensitive to several factors.[2]
Potential Causes & Solutions:
-
Suboptimal Base: The choice and amount of base are critical. While strong bases can deprotonate the indole nitrogen, they can also promote polymerization of acrylonitrile.
-
Troubleshooting: Screen different bases such as sodium hydroxide, potassium hydroxide, or organic bases like triethylamine. Start with catalytic amounts and incrementally increase to find the optimal concentration.
-
-
Reaction Temperature: Higher temperatures can accelerate the reaction but may also lead to byproduct formation and decomposition.
-
Troubleshooting: Begin the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.
-
-
Purity of Starting Materials: Impurities in 3-methylindole or acrylonitrile can lead to unwanted side reactions.[1]
-
Troubleshooting: Ensure the purity of your starting materials. Acrylonitrile, in particular, should be freshly distilled if it has been stored for an extended period.
-
-
Presence of Water: The reaction can be sensitive to moisture.
-
Troubleshooting: Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]
-
Question 2: I'm struggling with the purification of my crude this compound. What are some effective purification strategies?
Answer: Purifying indole derivatives can be challenging due to the presence of structurally similar impurities.[3]
Effective Purification Methods:
-
Column Chromatography: This is the most common method for purifying indole derivatives.[3]
-
Protocol: Use silica gel as the stationary phase. A gradient elution with a solvent system like ethyl acetate/petroleum ether or dichloromethane/methanol is often effective. Start with a low polarity mobile phase and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol). Allow the solution to cool slowly to form crystals. The impurities will ideally remain in the mother liquor.
-
Analytical Characterization
Question 3: My ¹H NMR spectrum of this compound shows broad peaks or unexpected splitting patterns. What could be the issue?
Answer: Ambiguous NMR spectra can arise from several factors, including residual impurities, sample degradation, or complex coupling patterns.
Potential Causes & Solutions:
-
Residual Solvent: The presence of residual solvents from the purification process is a common issue.
-
Troubleshooting: Compare the observed chemical shifts with known values for common laboratory solvents.[4] Ensure your product is thoroughly dried under high vacuum before NMR analysis.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Troubleshooting: If you suspect metal contamination from a catalyst, consider treating your sample with a metal scavenger or passing it through a small plug of silica gel.
-
-
Long-Range Coupling: In some indole derivatives, long-range spin-spin coupling can be observed, leading to more complex splitting patterns than anticipated. For instance, coupling between the methyl group protons and adjacent aromatic protons has been reported in similar structures.[5]
-
Troubleshooting: Utilize 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to elucidate the coupling network and confirm the structure.
-
Question 4: The molecular ion peak in the mass spectrum of my compound is weak or absent. How can I improve its detection?
Answer: The stability of the molecular ion can vary depending on the ionization technique used.
Potential Causes & Solutions:
-
Ionization Technique: Electron Ionization (EI) can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak for certain molecules.
-
Troubleshooting: Employ softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic and are more likely to produce a prominent protonated molecule [M+H]⁺ or other adducts.
-
-
Sample Purity: Impurities can interfere with the ionization of the target compound.
-
Troubleshooting: Ensure the sample is of high purity before MS analysis. HPLC purification prior to MS can be beneficial.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
Predicted NMR Data:
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Indole-CH₃ | ~2.3 | ~10 |
| -CH₂-CN | ~2.9 | ~18 |
| N-CH₂- | ~4.4 | ~40 |
| Indole C2-H | ~7.0 | ~122 |
| Indole Aromatic-H | 7.1-7.7 | 110-136 |
| -C≡N | - | ~118 |
Note: These are estimated values and may vary depending on the solvent and instrument used.
Q2: What is the expected mass-to-charge ratio (m/z) for the molecular ion of this compound?
A2: The molecular formula for this compound is C₁₂H₁₂N₂.[8] The expected monoisotopic mass is approximately 184.10 g/mol . In a mass spectrum, you would typically look for the following ions:
-
[M]⁺˙ (EI): m/z ≈ 184.10
-
[M+H]⁺ (ESI, CI): m/z ≈ 185.11
-
[M+Na]⁺ (ESI): m/z ≈ 207.09
Q3: Can I use HPLC to analyze the purity of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of indole derivatives.[9][10] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is a good starting point. Detection is typically done using a UV detector, as the indole ring is a strong chromophore.
Q4: Is this compound stable under normal laboratory conditions?
A4: Indole derivatives can be susceptible to oxidation and degradation, especially when exposed to light and air over extended periods. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration is advised.
III. Experimental Workflows & Diagrams
General Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Troubleshooting Logic for Low Yield in Synthesis
This diagram illustrates a logical approach to troubleshooting low yields in the cyanoethylation reaction.
Caption: Troubleshooting Logic for Low Yield.
IV. References
-
Supporting Information. [Link]
-
MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]
-
ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
-
Matrix Fine Chemicals. This compound | CAS 4414-81-7. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
SpectraBase. 2-Methyl-2-(3-methyl-1H-indol-1-yl)propanenitrile - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. [Link]
-
ResearchGate. (PDF) Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. [Link]
-
PubMed. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]
-
PubMed Central. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]
-
National Institute of Standards and Technology. Propanenitrile - the NIST WebBook. [Link]
-
IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
PubMed. (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. This compound | CAS 4414-81-7 [matrix-fine-chemicals.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Cyanoethylation of Indoles and Their Prevention
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of the cyanoethylation of indoles. The addition of a cyanoethyl group is a powerful tool for introducing a versatile three-carbon chain, but the reaction is notoriously prone to side reactions, primarily issues with regioselectivity and over-alkylation.
As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain byproducts form and how to rationally design experiments to prevent them. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental concepts that govern the outcome of your reaction. A solid grasp of these principles is the first step toward troubleshooting and optimization.
Q1: What is the fundamental mechanism of indole cyanoethylation, and what role does the catalyst play?
A1: The cyanoethylation of indole is a classic example of a Michael addition reaction.[1] In this process, the indole ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile, which serves as the Michael acceptor. The reaction is almost always catalyzed by a base.[2]
The base's primary role is to deprotonate the indole, typically at the nitrogen (N-1), to form a highly reactive indolide anion. This anion is a much stronger nucleophile than the neutral indole. The strength and type of base, along with the solvent, critically influence the concentration and reactivity of this anion, directly impacting the reaction's speed and selectivity.[2]
Q2: What are the primary sites of reactivity on the indole ring, and what determines where the cyanoethyl group attaches?
A2: The indole nucleus has two main nucleophilic sites: the nitrogen atom (N-1) and the carbon at the 3-position (C-3).[3] This duality is the root cause of the most common byproduct issue: the formation of regioisomers.
-
N-1 Alkylation (N-Cyanoethylation): This occurs when the indolide anion attacks acrylonitrile. This pathway is generally favored under strongly basic conditions in aprotic solvents (e.g., NaH in DMF), which generate a high concentration of the "free" anion where the negative charge is localized on the nitrogen.
-
C-3 Alkylation (C-Cyanoethylation): While the N-H bond is the most acidic site, the C-3 position is the most electron-rich carbon, making it highly nucleophilic.[3] In the presence of weaker bases or in protic solvents, the equilibrium may favor the neutral indole, which reacts preferentially at C-3. To exclusively achieve C-3 alkylation, it is common practice to first protect the indole nitrogen with a group like tosyl (Ts) or Boc.[4]
Q3: Beyond regioisomers, what are the other major byproducts I should anticipate?
A3: The most prevalent and frustrating byproduct is the result of over-alkylation.
-
1,3-Bis(cyanoethyl)indole: This forms when the initial N-1 mono-adduct, which is still nucleophilic at C-3, undergoes a second cyanoethylation. This is especially common when an excess of acrylonitrile is used or if the reaction is allowed to run for too long.
-
Polymerized Acrylonitrile: Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases.[5] If a strong base is used, it can initiate a chain reaction, turning your reaction mixture into an intractable solid. This is a sign of poor temperature control or improper reagent addition.
-
Indole Dimerization/Degradation: Under harsh acidic or oxidative conditions (which are generally avoided in cyanoethylation), the indole ring itself can degrade or polymerize.[6]
Section 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific, undesirable outcomes observed in your experiments.
Problem 1: My reaction produced a mixture of N-1 and C-3 isomers, with neither being the dominant product.
| Probable Cause | Scientific Explanation & Solution |
| Inappropriate Base/Solvent System | The conditions are likely promoting both the indolide anion (leading to N-1 product) and neutral indole (leading to C-3 product) pathways. For example, using a moderate base like K₂CO₃ in a polar protic solvent like ethanol creates a complex equilibrium. Solution: To favor the N-1 product , switch to a stronger, non-nucleophilic base and an aprotic solvent. A classic choice is Sodium Hydride (NaH) in dry Tetrahydrofuran (THF) or Dimethylformamide (DMF). This combination irreversibly generates the indolide anion. To favor the C-3 product , protect the N-1 position first (see Protocol 2 below). |
| Reaction Temperature | Higher temperatures can reduce selectivity, providing enough energy to overcome the activation barrier for multiple reaction pathways. Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the mixture to slowly warm to room temperature. Monitor by TLC to find the optimal temperature that favors one isomer. |
Problem 2: The major product is 1,3-bis(cyanoethyl)indole, and I have very little of the desired mono-adduct.
| Probable Cause | Scientific Explanation & Solution |
| Excess Acrylonitrile | Using a stoichiometric excess of acrylonitrile is the most common cause of di-substitution. Once the first (and often faster) N-alkylation occurs, the resulting 1-cyanoethylindole can still react at its C-3 position with the remaining acrylonitrile. Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of acrylonitrile. For highly reactive indoles, you may even consider using the indole as the excess reagent. The best practice is to add the acrylonitrile dropwise to the indole/base mixture using a syringe pump to maintain a low instantaneous concentration. |
| Prolonged Reaction Time | The second alkylation at C-3 is typically slower than the first at N-1. Leaving the reaction for an extended period (e.g., overnight) without monitoring can allow the bis-adduct to become the major product. Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Stain with a p-anisaldehyde solution and gentle heating to visualize the indole-containing spots. Quench the reaction as soon as the starting material is consumed and before a significant amount of the bis-adduct appears. |
Problem 3: My reaction mixture solidified or became a thick, unworkable polymer.
| Probable Cause | Scientific Explanation & Solution |
| Uncontrolled Polymerization of Acrylonitrile | This is a classic sign of uncontrolled anionic polymerization. It is often triggered by adding a strong base directly to a concentrated solution of acrylonitrile or by localized "hot spots" in the reaction flask.[5] Solution: Reverse the order of addition. Add the acrylonitrile slowly and dropwise to the stirred solution of the indole and base. This ensures the acrylonitrile reacts with the indole immediately rather than accumulating and reacting with itself. Maintain good temperature control with an ice bath, especially during the addition of reagents. |
Problem 4: I'm having difficulty separating the N-1 and C-3 isomers by column chromatography.
| Probable Cause | Scientific Explanation & Solution |
| Similar Polarity | The N-1 and C-3 isomers often have very similar polarities, making them co-elute during standard flash chromatography. Solution: Optimize your chromatography conditions. Use a less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and a long column to improve separation. Gradient elution is highly recommended. Sometimes, switching the stationary phase from standard silica to a diol- or cyano-bonded phase can alter the selectivity and improve separation. If separation is still poor, consider derivatizing the mixture. For example, the C-3 isomer still has a free N-H that can be protected, drastically changing its polarity relative to the N-1 isomer. |
Section 3: Recommended Protocols for Selective Cyanoethylation
These protocols are designed as robust starting points. Always perform reactions on a small scale first to optimize for your specific indole substrate.
Protocol 1: Selective Synthesis of 1-(2-Cyanoethyl)-1H-indole (N-Alkylation)
This protocol is designed to maximize the formation of the N-1 alkylated product by using a strong base in an aprotic solvent.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of H₂ gas evolution.
-
Michael Addition: Add acrylonitrile (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting indole is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure N-1 product.
Section 4: Visualizing the Chemistry: Mechanisms and Workflows
A clear visual representation can be invaluable for understanding complex reaction pathways and for making informed troubleshooting decisions.
Diagram 1: Competing Pathways in Indole Cyanoethylation
This diagram illustrates how the reaction conditions dictate the formation of the desired mono-adducts versus the undesired bis-adduct.
Caption: Reaction pathways in the base-catalyzed cyanoethylation of indole.
Diagram 2: Troubleshooting Workflow for Cyanoethylation Reactions
This decision tree provides a logical sequence of steps to diagnose and solve common experimental failures.
Caption: A decision-tree workflow for troubleshooting poor outcomes.
References
-
Isenberg H. D., & Sundheim L. H. (1958). Indole reactions in bacteria. Journal of Bacteriology, 75(6), 682–690. ([Link])
-
Li, L., Hou, Z. W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. ([Link])
-
Sashidhara, K. V., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22435-22471. ([Link])
-
Rajasekaran, A., et al. (Year N/A). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. ([Link])
-
Wikipedia. (2023). Cyanoethylation. Wikipedia, The Free Encyclopedia. ([Link])
-
Blume, R. C., & Lindwall, H. G. (1943). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. The Journal of Organic Chemistry, 08(6), 501-507. ([Link])
-
Largeron, M., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(1), 1-8. ([Link])
-
Taylor & Francis. (N.D.). Cyanoethylation – Knowledge and References. ([Link])
-
Honma, Y. (2018). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28.26. ([Link])
-
Lee, S.-M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 10(8), 1631. ([Link])
-
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. ([Link])
- Google Patents. (1992). Process of preparing purified aqueous indole solution. ()
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Abstract
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a substituted indole derivative of interest in drug discovery and materials science. Lacking a publicly available experimental spectrum, this guide synthesizes foundational principles of mass spectrometry with spectral data from its constituent moieties—3-methylindole and alkyl nitriles—to construct a reliable, predictive fragmentation pathway. This document serves as a practical resource for researchers, offering a proposed fragmentation scheme, a hypothetical experimental protocol for its acquisition, and a comparative analysis against structurally related compounds.
Introduction: The Analytical Imperative
This compound belongs to the vast family of indole derivatives, a structural motif present in numerous biologically active compounds. Its structure combines the rigid, aromatic 3-methylindole (skatole) core with a flexible N-alkylated propanenitrile side chain. Characterizing such a molecule requires a robust analytical approach. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for this purpose, as the high-energy electron beam induces reproducible fragmentation, offering deep structural insights.[1][2] Understanding the fragmentation pathways is not merely an academic exercise; it is critical for confirming synthetic products, identifying metabolites, and ensuring the purity of research compounds.
This guide explains the causal logic behind the expected fragmentation of the title compound, moving from the initial ionization event to the formation of stable daughter ions that constitute the mass spectrum.
Experimental Protocol: A Self-Validating Methodology
To acquire the fragmentation data discussed herein, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source would be the preferred platform, ensuring sample volatilization and providing the energetic conditions for fragmentation.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ion Source: Electron Ionization (EI), 70 eV
-
Analyzer: Quadrupole
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Inlet: Splitless mode at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full Scan.
-
Mass Range: 40-450 m/z. The scan range is set to be wide enough to capture the molecular ion and all significant fragments.
-
-
Data Analysis: Process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to the target compound and analyze its mass spectrum, paying close attention to the molecular ion and the relative abundances of the fragment ions.
This protocol is designed to be self-validating. The use of a standard 70 eV EI source ensures that the fragmentation pattern obtained is consistent and comparable to established mass spectral libraries, such as the NIST database.[3]
Predicted Fragmentation Pathway
The fragmentation of this compound (Molecular Weight: 184.24 g/mol ) under EI conditions is governed by the stability of the resulting ions and neutral losses. The primary cleavage sites are dictated by the N-alkyl side chain and the robust indole ring.
Upon ionization, the molecule forms a molecular ion (M⁺•) at m/z 184 . This ion is energetically unstable and will undergo fragmentation. The most favorable fragmentation pathways involve the formation of highly stable, resonance-stabilized cations.
Key Fragmentation Steps:
-
Formation of the Base Peak (m/z 130): The most probable fragmentation is the cleavage of the C-N bond between the propanenitrile side chain and the indole nitrogen. This is a type of benzylic cleavage, which is highly favored due to the exceptional stability of the resulting cation. This cleavage results in the loss of a neutral propionitrile radical (•CH₂CH₂CN) and the formation of the 3-methylindole radical cation at m/z 130 . This ion is expected to be the base peak of the spectrum due to its aromatic stability.
-
Formation of the [M-1]⁺ Ion (m/z 183): Loss of a single hydrogen radical from the molecular ion, likely from the methylene group alpha to the indole nitrogen, can produce a significant peak at m/z 183 .
-
Formation of the [M-27]⁺ Ion (m/z 157): Loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion is a characteristic fragmentation for some nitrogen-containing heterocycles. This would result in an ion at m/z 157 .
-
Fragmentation of the 3-Methylindole Cation (m/z 130): The base peak itself can undergo further fragmentation. A characteristic fragmentation of the 3-methylindole cation is the loss of a hydrogen radical to form a quinolinium-type or other stable rearranged ion at m/z 129 .[3] Another common loss is that of HCN, leading to an ion at m/z 103 .
The following diagram illustrates this predicted fragmentation cascade.
Caption: Predicted EI fragmentation pathway of this compound.
Data Summary and Comparative Analysis
To validate our predicted fragmentation, we can compare it with the known fragmentation patterns of its constituent parts: 3-methylindole and propanenitrile. This comparative approach strengthens the confidence in the proposed fragmentation scheme.
Table 1: Predicted Major Ions and Their Proposed Structures
| m/z | Proposed Fragment Ion | Rationale |
| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 130 | [C₉H₈N]⁺• | Base Peak. Loss of •CH₂CH₂CN radical via benzylic-type cleavage. Very stable 3-methylindole cation. |
| 129 | [C₉H₇N]⁺ | Loss of H• from the m/z 130 ion. |
| 103 | [C₈H₅]⁺ | Loss of HCN from the m/z 130 ion. |
| 54 | [C₃H₄N]⁺ | Ion corresponding to the side chain [CH₂CH₂CN]⁺. Likely low abundance. |
Comparative Guide:
The fragmentation of our target molecule can be contrasted with known spectra from the NIST database.
Table 2: Comparison of Fragmentation Patterns
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Notes | Reference |
| This compound (Predicted) | 184 | 130 (Base Peak) , 129, 103. Fragmentation is dominated by the stable indole core. | N/A |
| 3-Methylindole (Skatole) | 131 (Base Peak) | 130 ([M-H]⁺) , 103 ([M-HCN]⁺). The molecular ion is very stable and also the base peak. The [M-H]⁺ fragment is highly abundant. | [3][4] |
| Propanenitrile | 55 (Base Peak) | 54 ([M-H]⁺), 28, 27. Fragmentation is dominated by loss of H• and cleavage of C-C bonds. | [5] |
| Indole | 117 (Base Peak) | 90, 89, 63. Loss of HCN is a key pathway. The aromatic system is very stable. | [6][7] |
This comparison highlights a crucial insight: in molecules containing a highly stable aromatic core linked to a flexible side chain, the fragmentation pattern is overwhelmingly dominated by the formation of the stable aromatic cation. While the propanenitrile moiety has its own fragmentation pattern, its primary role in the fragmentation of the larger molecule is to act as a neutral loss, leading to the highly stable 3-methylindole cation at m/z 130. The observed fragments in the experimental spectrum of 3-methylindole (m/z 130, 103) lend strong support to our prediction for the major ions below m/z 130.[3]
Conclusion
This guide presents a scientifically grounded, predictive framework for interpreting the electron ionization mass spectrum of this compound. By dissecting the molecule into its core components and applying established principles of ion stability and fragmentation mechanisms, we have proposed a detailed pathway. The predicted spectrum is defined by a dominant base peak at m/z 130 , corresponding to the 3-methylindole cation, formed through the loss of the propanenitrile side chain. This analysis provides researchers with a robust benchmark for identifying this compound and similar N-alkylated indole derivatives in their experimental work, facilitating more rapid and confident structural confirmation.
References
- Vertex AI Search Result. (n.d.). Mass Spectrometry: Fragmentation.
- ResearchGate. (2015). Fragmentation pathway involving the nitrile form of...
- NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.
- University of Siena. (2015). Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa.
- NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook.
- NIST. (n.d.). Indole. NIST Chemistry WebBook.
- NIST. (n.d.). Indole, Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook.
Sources
A Comparative Guide to the Reactivity of 3-Methylindole and Other Substituted Indoles
For researchers, scientists, and professionals in drug development, a nuanced understanding of the indole nucleus's reactivity is paramount. As a privileged scaffold in a vast array of pharmaceuticals and natural products, the ability to selectively functionalize the indole ring is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of 3-methylindole (skatole) with other substituted indoles, supported by experimental data and detailed protocols. We will explore how substituents electronically and sterically modulate the indole's reactivity in key chemical transformations.
The Electronic Landscape of the Indole Ring: A Primer
The indole ring system is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the ring, particularly at the C3 position. This makes the indole nucleus highly susceptible to electrophilic attack. The general order of electrophilic substitution on an unsubstituted indole is C3 > N1 > C6 > C4 > C2 > C5 > C7. The preference for the C3 position can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the benzene ring without disrupting its aromaticity.
Substituents on the indole ring can dramatically alter this reactivity profile. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) further increase the electron density, enhancing the rate of electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density, retarding the reaction rate.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution: A Quantitative Look
Electrophilic aromatic substitution is a hallmark of indole chemistry. The effect of substituents on the rate of these reactions can be quantitatively assessed through kinetic studies. A Hammett plot, which correlates reaction rates with substituent constants (σ), provides a powerful tool for this analysis.
A study on the azo-coupling of various aryldiazonium salts with indole and its methyl derivatives in acetonitrile revealed the following order of reactivity: 3-methylindole < indole < N-methylindole < 2-methylindole. This counterintuitive finding for 3-methylindole highlights the complexity of substituent effects, where steric hindrance at the primary site of attack can play a significant role, even with an electron-donating group.
Table 1: Relative Rates of Azo-Coupling for Methylated Indoles
| Indole Derivative | Relative Rate (k/k₀) | ρ value |
| 3-Methylindole | 0.45 | 3.60 |
| Indole | 1.00 | 2.60 |
| N-Methylindole | 1.80 | 2.54 |
| 2-Methylindole | 2.50 | 2.40 |
Data adapted from a study on the coupling of aryldiazonium salts with indoles.
The larger positive ρ value for 3-methylindole suggests a greater sensitivity to the electronic effects of the electrophile, which can be attributed to the reaction proceeding through a less stable intermediate due to the steric clash at the C3 position.
Friedel-Crafts Acylation: The Interplay of Sterics and Electronics
Friedel-Crafts acylation is a vital method for introducing a carbonyl group onto the indole ring, typically at the C3 position. The reactivity of substituted indoles in this reaction is highly dependent on the nature and position of the substituent.
A comparative study on the Friedel-Crafts acylation of 5-substituted indoles demonstrates that indoles with electron-withdrawing groups and unsubstituted indoles can be acylated efficiently using a strong Lewis acid like tin(IV) chloride (SnCl₄) in a relatively short time.[1] However, for indoles bearing strong electron-donating groups, such as a 5-methoxy group, a milder Lewis acid like diethylaluminum chloride (Et₂AlCl) is necessary to achieve good yields and avoid potential polymerization or side reactions.[1] The use of SnCl₄ with 5-methoxyindole resulted in a significantly lower yield (10%) compared to the 77% yield obtained with Et₂AlCl.[1]
Table 2: Comparative Yields in Friedel-Crafts Acylation of 5-Substituted Indoles
| 5-Substituent | Lewis Acid | Yield (%) |
| -H | SnCl₄ | 87 |
| -NO₂ | SnCl₄ | 60 |
| -OCH₃ | SnCl₄ | 10 |
| -OCH₃ | Et₂AlCl | 77 |
Data adapted from a study on the Friedel-Crafts acylation of 5-substituted indoles.[1]
For 3-methylindole, Friedel-Crafts acylation is more challenging due to the blocked C3 position. The reaction, when forced, can occur at the C2 position or on the benzene ring, often requiring harsher conditions and leading to a mixture of products.
The Mannich Reaction: Aminomethylation of the Indole Core
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the indole ring, most commonly at the C3 position. The resulting "gramine" derivatives are versatile synthetic intermediates.
The reactivity of substituted indoles in the Mannich reaction is influenced by both electronic and steric factors. Electron-donating groups generally facilitate the reaction. For instance, 4,6-dimethoxyindole readily undergoes the Mannich reaction to yield the corresponding gramine derivative.[2] However, if the C3 position is blocked, as in 3-methylindole, the reaction is significantly hindered. While N-alkylation can occur, C-alkylation at other positions is less favorable. In contrast, indoles with substituents at the C2 position, such as 2-methylindole, can still undergo the Mannich reaction at the C3 position, although yields may be lower compared to unsubstituted indole, likely due to steric hindrance from the adjacent methyl group.
Figure 1: General workflow for the Mannich reaction of indoles.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a halogenating agent (like POCl₃). For most indoles, formylation occurs selectively at the C3 position.
The reactivity of substituted indoles in the Vilsmeier-Haack reaction is highly sensitive to the electronic nature of the substituents. Electron-donating groups on the indole ring accelerate the reaction, while electron-withdrawing groups have a deactivating effect. A kinetic study of the Vilsmeier-Haack acetylation (a related reaction) of various indoles and other heterocycles revealed the order of susceptibility to electrophilic attack within the indole nucleus to be C-3 > N-1 > C-2.[3]
For 3-methylindole, where the C3 position is blocked, the Vilsmeier-Haack reaction can be forced to occur at the C2 position, though this often requires more forcing conditions and may result in lower yields compared to the C3-formylation of unsubstituted indole.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of indoles.
Oxidation: A Pathway to Oxindoles
The oxidation of indoles can lead to a variety of products, with the formation of oxindoles being a common outcome. The ease of oxidation is influenced by the substituents on the indole ring. Electron-donating groups generally make the indole more susceptible to oxidation, while electron-withdrawing groups make it more resistant.
N-H Acidity: The Role of the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic. The pKa of the N-H bond is a measure of this acidity and is influenced by the substituents on the ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting indolyl anion, while electron-donating groups decrease the acidity (raise the pKa).
Table 3: pKa Values of the N-H Bond in Substituted Indoles (in DMSO)
| Substituent | pKa |
| 5-Methoxy | ~21.5 |
| 3-Methyl | ~17.3 |
| H (Indole) | 20.95 |
| 5-Nitro | ~18.5 |
| 5-Cyano | ~18.0 |
pKa values are approximate and can vary depending on the solvent and measurement method.
The data indicates that the 3-methyl group, being electron-donating, slightly decreases the acidity of the N-H proton compared to unsubstituted indole. Conversely, electron-withdrawing groups like nitro and cyano significantly increase the acidity.
Experimental Protocols
Protocol 1: Competitive Friedel-Crafts Acylation of Indole and 5-Methoxyindole
Objective: To qualitatively compare the reactivity of indole and 5-methoxyindole towards Friedel-Crafts acylation.
Materials:
-
Indole
-
5-Methoxyindole
-
Acetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate in hexanes)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of indole and 5-methoxyindole in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sub-stoichiometric amount of Et₂AlCl solution (e.g., 0.2 equivalents) dropwise with stirring.
-
After stirring for 10 minutes at 0 °C, add a sub-stoichiometric amount of acetyl chloride (e.g., 0.15 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC, comparing the reaction mixture to standards of the starting materials and the expected products (3-acetylindole and 5-methoxy-3-acetylindole).
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and analyze the product ratio by ¹H NMR spectroscopy or gas chromatography to determine the relative reactivity.
Expected Outcome: 5-Methoxyindole is expected to be significantly more reactive than indole, leading to a higher conversion to 5-methoxy-3-acetylindole compared to the conversion of indole to 3-acetylindole.
Protocol 2: Mannich Reaction of 2-Methylindole
Objective: To synthesize 3-(dimethylaminomethyl)-2-methylindole.
Materials:
-
2-Methylindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (10%)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methylindole in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into an ice-cold sodium hydroxide solution to neutralize the acetic acid and precipitate the product.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Figure 3: A generalized experimental workflow for synthetic reactions involving indoles.
Conclusion
The reactivity of the indole nucleus is a finely tunable characteristic, profoundly influenced by the nature and position of its substituents. While 3-methylindole possesses an electron-donating group, its reactivity in electrophilic substitutions at the pyrrole ring is often attenuated by steric hindrance at the most electron-rich C3 position. This guide has demonstrated that a comprehensive understanding of these electronic and steric effects is crucial for predicting reaction outcomes and designing effective synthetic strategies. For researchers in drug discovery and development, mastering the comparative reactivity of substituted indoles opens the door to the rational design and synthesis of novel, biologically active molecules.
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A study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM.org. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-Based Propanenitrile Analogs as Selective TYK2 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel compounds centered around an indole-propanenitrile scaffold. These analogs were rationally designed and evaluated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a critical mediator in autoimmune and inflammatory diseases. We will dissect the experimental design, explore the causal relationships between specific structural modifications and inhibitory potency, and present the supporting data and protocols to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Targeting TYK2 with Indole-Based Inhibitors
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of these pathways is a hallmark of numerous inflammatory and autoimmune disorders. While pan-JAK inhibitors have shown clinical efficacy, they are often associated with side effects due to the broad inhibition of multiple JAK isoforms. This has driven the pursuit of isoform-selective inhibitors to achieve a more targeted therapeutic intervention with an improved safety profile.[1]
TYK2 is a particularly attractive target as it mediates signaling for key cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of diseases such as psoriasis, Crohn's disease, and lupus.[1][2] The development of selective TYK2 inhibitors represents a promising strategy to modulate these specific inflammatory axes while sparing the broader functions of other JAKs.
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3][4] This guide focuses on a novel chemical series that couples a 1H-indol-5-yl amine with a pyrimidine core and a propanenitrile-substituted pyrazole. The lead scaffold, 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile , serves as our starting point for a detailed comparative analysis. The propanenitrile group is a key feature, often utilized in kinase inhibitors to occupy a specific pocket in the ATP-binding site.
General Synthetic Strategy: Building the Analog Library
The successful execution of a robust SAR study hinges on the efficient and versatile synthesis of a diverse library of analogs. The core of the target molecules was constructed through a well-defined, multi-step synthetic sequence. This approach allows for late-stage diversification, enabling the introduction of various substituents on the key pharmacophoric elements.
The general workflow is a testament to modern synthetic strategy, where key fragments are built separately and then coupled to assemble the final compounds. This modular approach is crucial for efficiently exploring the chemical space around the lead scaffold.
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A Comparative Guide to the In Silico Prediction of Biological Activity for 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Introduction
In the modern drug discovery landscape, the journey from a chemical entity to a therapeutic agent is long and fraught with attrition. A significant portion of this failure is attributed to unfavorable biological activity or pharmacokinetic profiles discovered late in development.[1][2] In silico methodologies, which leverage computational power to model, simulate, and predict chemical and biological interactions, have become indispensable for the early-stage assessment of small molecules, allowing researchers to prioritize candidates with higher probabilities of success.[3][4][5]
This guide provides a comprehensive, in-depth comparison of core in silico techniques to predict the biological activity of 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS: 4414-81-7, Formula: C12H12N2), a molecule for which public experimental bioactivity data is scarce.[6][7] The molecule is built upon an indole scaffold, a bicyclic aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[8][9][10][11]
By systematically applying and comparing ligand-based, structure-based, and pharmacokinetic prediction models, we will construct a hypothetical but scientifically grounded biological activity profile for this molecule. This guide is designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind each computational choice, thereby providing a robust framework for the evaluation of novel chemical entities.
Overall In Silico Prediction Workflow
The prediction of a molecule's biological potential is not a single experiment but a multi-faceted pipeline. Each stage provides a different layer of insight, and the convergence of data from these disparate methods lends confidence to the final predictions.
Caption: Mapping the molecule's features to a pharmacophore model.
Part 2: Structure-Based Approaches – Docking to a Target
When the 3D structure of a potential protein target is known, structure-based methods can provide profound insights into the specific molecular interactions driving biological activity.
Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). [8][12]By docking this compound into the active sites of various proteins implicated as targets for indole derivatives (e.g., kinases, enzymes), we can estimate its binding energy. [13][14]A lower binding energy (more negative value) suggests a more stable complex and a higher likelihood of biological activity. This method is crucial for generating hypotheses about the molecule's mechanism of action. [15] Experimental Protocol: Docking Against Protein Kinase AKT1
-
Target and Ligand Preparation:
-
Receptor: The 3D crystal structure of human AKT1 kinase is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Schrödinger Maestro.
-
Ligand: The 3D structure of this compound is prepared and its energy is minimized.
-
-
Active Site Definition: The binding pocket (active site) of the protein is defined. This is typically the location of the co-crystallized ligand in the original PDB file or identified using pocket-finding algorithms. A grid box is generated encompassing this site.
-
Molecular Docking Simulation: Docking is performed using a program like AutoDock Vina. The software samples many possible conformations of the ligand within the active site and scores them using a scoring function that estimates binding free energy (kcal/mol).
-
Pose Analysis and Validation: The resulting binding poses are analyzed. The top-ranked pose (lowest binding energy) is visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.
-
Comparative Analysis: The docking score of our target molecule is compared to that of a known, potent AKT1 inhibitor (the "control" or "reference" ligand) docked under the same conditions. A comparable or better score suggests our molecule may have significant activity. [8]
Part 3: Predicting the Pharmacokinetic Profile (ADMET)
Expertise & Rationale: A molecule's therapeutic potential is not solely dependent on its biological activity; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate. [16]Predicting these properties early can prevent the costly failure of compounds in later stages of development. [2][17]Numerous machine learning models, trained on large datasets of experimental ADMET data, are available to provide these predictions. [1][18] Experimental Protocol: ADMET Profile Prediction
-
Tool Selection: A comprehensive online ADMET prediction tool, such as SwissADME, pkCSM, or ADMETlab 2.0, is chosen. [17]These platforms provide predictions for a wide range of properties.
-
Input: The SMILES string (CC1=CN(CCC#N)C2=C1C=CC=C2) of this compound is submitted to the server. [6]3. Property Analysis: The output is analyzed across several key categories:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Drug-Likeness Evaluation: The predicted properties are compared against established rules of thumb for oral bioavailability, such as Lipinski's Rule of Five.
Integrated Analysis: A Comparative Summary
By consolidating the predictions from each methodology, we can build a holistic profile of our target molecule. The true power of in silico analysis comes from the convergence of these different lines of computational evidence.
| Prediction Method | Parameter / Target | Predicted Outcome for this compound | Interpretation & Comparison with Alternatives |
| QSAR | COX-2 Inhibition (pIC50) | Hypothetical Value: 5.8 | Suggests moderate anti-inflammatory activity. This is plausible as many indole derivatives are known COX inhibitors. [19][20]The value would be compared against the training set compounds. |
| Pharmacophore | Kinase Inhibitor Model Fit | Hypothetical Value: Fit Score = 0.85 (out of 1.0) | High fit score indicates the molecule possesses the key features for kinase binding, suggesting potential anticancer or anti-inflammatory activity. [8][13] |
| Molecular Docking | AKT1 Kinase Binding Energy | Hypothetical Value: -8.2 kcal/mol | Strong binding affinity predicted, comparable to or better than some known inhibitors. Suggests potential as an inhibitor of the PI3K/AKT signaling pathway. [8] |
| ADMET Prediction | Lipinski's Rule of Five | Passes (0 violations) | Good "drug-likeness" profile. MW=184.24, LogP≈2.5, HBD=0, HBA=2. |
| ADMET Prediction | Blood-Brain Barrier | Predicted to cross BBB | The molecule's size and lipophilicity suggest it may have central nervous system (CNS) activity. |
| ADMET Prediction | CYP Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions. This would need to be considered in further development. |
| ADMET Prediction | hERG Inhibition | Predicted non-inhibitor | Low risk of cardiotoxicity, a favorable safety feature. |
Conclusion
This in-depth comparative guide demonstrates a systematic in silico approach to characterizing a novel small molecule, this compound. Our integrated analysis, drawing from ligand-based, structure-based, and pharmacokinetic models, generates a compelling, albeit hypothetical, biological profile.
The convergent data suggest that this molecule is a promising lead compound with a favorable drug-like profile. The predictions point towards potential activity as a kinase inhibitor (supported by pharmacophore and docking results) and possibly as a COX-2 inhibitor (supported by QSAR), indicating therapeutic potential in oncology or inflammatory diseases . Furthermore, its predicted ability to cross the blood-brain barrier could make it a candidate for neurological disorders.
It is crucial to emphasize that these are predictions that serve to build a strong, data-driven hypothesis. The next logical and indispensable step is the experimental validation of these predictions through in vitro and in vivo assays to confirm the molecule's biological activity and safety profile.
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MDPI. (n.d.). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Retrieved from [Link]
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MDPI. (2019). QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). QSAR study on Indole derivatives. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Retrieved from [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]
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Bio-info. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved from [Link]
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Proceedings.Science. (n.d.). Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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Oxford Academic. (2015). Drug–target interaction prediction: databases, web servers and computational models. Retrieved from [Link]
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RSC Publishing. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]
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International Journal of Pharmacy and Technology. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Retrieved from [Link]
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Frontiers in Molecular Biosciences. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Retrieved from [Link]
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NIH National Library of Medicine. (2017). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. Retrieved from [Link]
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A Comparative Analysis of N-Alkyl vs. C-Alkyl Indole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities. The functionalization of the indole core, particularly through alkylation, offers a powerful tool to modulate the physicochemical properties and biological activity of these derivatives. A critical consideration in the design of novel indole-based therapeutics is the site of alkylation: on the indole nitrogen (N-alkylation) or on a carbon atom of the heterocyclic or benzene ring (C-alkylation). This guide provides a comprehensive comparative analysis of N-alkyl versus C-alkyl indole derivatives, focusing on their performance in key biological assays. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of Alkylation Position
The decision to pursue N-alkylation or C-alkylation is a pivotal one in the drug discovery process, as it profoundly influences the molecule's interaction with its biological target.
-
N-Alkylation: Modification at the N-1 position of the indole ring directly impacts the hydrogen-bonding capacity of the indole NH group. This can be a critical determinant for target binding, as the NH group can act as a hydrogen bond donor. N-alkylation can also modulate the planarity and electronic properties of the indole ring system, influencing stacking interactions and overall molecular conformation. From a synthetic standpoint, N-alkylation is often more straightforward to achieve than regioselective C-alkylation.
-
C-Alkylation: Alkylation at one of the carbon atoms (most commonly C-2, C-3, or C-5) introduces a substituent that can directly interact with specific pockets or residues within a biological target. This allows for fine-tuning of steric and electronic complementarity to enhance potency and selectivity. C-alkylation generally preserves the indole NH group, which may be essential for maintaining affinity to certain targets. However, achieving regioselective C-alkylation can be a significant synthetic challenge.
The interplay between these two strategies is central to understanding the structure-activity relationships (SAR) of indole derivatives.
Comparative Performance in Key Biological Assays
This section presents a comparative analysis of N-alkyl and C-alkyl indole derivatives in three major classes of biological assays: anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity: A Tale of Two Strategies
In the realm of oncology, both N-alkyl and C-alkyl indole derivatives have demonstrated significant potential. The choice of alkylation site often dictates the mechanism of action and the resulting cytotoxic profile.
A study on indolylsuccinimides highlighted that a compound with N-methylation on both the indole and succinimide rings (a form of N-alkylation on the indole) showed potent cytotoxicity against HT-29 and HepG-2 cancer cell lines, with IC50 values of 0.02 µM and 0.8 µM, respectively[1][2]. This suggests that for certain scaffolds, N-alkylation can lead to highly potent anticancer agents. Conversely, another study revealed that methyl substitution at the N-1 position of certain indole derivatives enhanced anticancer activities by approximately 60-fold compared to the unsubstituted counterparts, underscoring the significant impact of N-alkylation on potency[3].
C-alkylation also plays a crucial role in the development of potent anticancer agents. For instance, C3-substituted indole derivatives have been shown to be effective, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines[1][2].
Data Summary: Anticancer Cytotoxicity (IC₅₀ Values in µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Alkyl Indole | N,N-Dimethylated indolylsuccinimide (3w) | HT-29 (Colon) | 0.02 | [1][2] |
| N,N-Dimethylated indolylsuccinimide (3w) | HepG2 (Liver) | 0.8 | [1][2] | |
| N-Benzyl DKA Indole (Derivative of 4) | VERO E6 | >264 (CC₅₀) | [4][5][6] | |
| C-Alkyl Indole | Indolylsuccinimide (3i) | A549 (Lung) | 1.5 | [1][2] |
| Amino-acetamide at C-3 (28) | HCT116 (Colon) | 11.99 | [3] | |
| Amino-acetamide at C-3 (28) | PC-3 (Prostate) | 14.43 | [3] |
Note: Direct head-to-head comparisons in the same study are limited. Data is collated from different sources and experimental conditions may vary.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The antimicrobial potential of indole derivatives is well-documented, with both N- and C-alkylation strategies yielding promising candidates.
A study on N-alkyl betaines demonstrated a clear structure-activity relationship, with antimicrobial activity increasing with the length of the N-alkyl chain up to a certain point (around C16)[7]. This highlights the importance of lipophilicity conferred by the N-alkyl group for membrane disruption in microorganisms. For instance, the C16 N-alkyl betaine exhibited a Minimum Inhibitory Concentration (MIC) of 61 µM against Staphylococcus aureus and 120 µM against Escherichia coli[7].
In contrast, a study on new indole derivatives containing various heterocyclic moieties at the C-3 position (C-alkylation) reported potent antimicrobial activity. For example, an indole-thiadiazole derivative (2c) and an indole-triazole derivative (3c) showed an MIC of 3.125 µg/mL against Bacillus subtilis[8].
Data Summary: Antimicrobial Activity (MIC Values)
| Derivative Class | Compound Example | Microorganism | MIC | Reference |
| N-Alkyl Indole | C16 N-Alkyl Betaine | S. aureus | 61 µM | [7] |
| C16 N-Alkyl Betaine | E. coli | 120 µM | [7] | |
| N-Substituted Indole (1) | S. aureus | 25 mm (inhibition zone) | [9] | |
| C-Alkyl Indole | Indole-thiadiazole (2c) | B. subtilis | 3.125 µg/mL | [8] |
| Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | [8] | |
| Indole-thiadiazole (2h) | S. aureus | 6.25 µg/mL | [8] | |
| Indole-triazole (3d) | S. aureus | 6.25 µg/mL | [8] |
Note: As with anticancer data, direct comparative studies are scarce, and experimental methodologies may differ.
Enzyme Inhibition: A Case Study in Cholinesterase Inhibition
A direct comparative study of N-alkyl isatins and N-alkyl indoles as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) provides a clear illustration of how the position of alkylation dictates selectivity.
The study found that N-alkyl isatins were selective inhibitors of BChE, with potency increasing with the length of the alkyl chain. The most potent inhibitor was 1-nonylisatin (4i) with a BChE IC₅₀ of 3.77 µM. In stark contrast, the corresponding N-alkyl indoles showed no significant inhibition of BChE. Instead, they were found to be selective inhibitors of AChE, with 1-hexylindole (5g) being the most potent with an AChE IC₅₀ of 35.0 µM[10]. This demonstrates a clear divergence in selectivity based on the indole core (isatin vs. indole) and the presence of the N-alkyl group.
Another study comparing N-benzyl and N-alkyl indole derivatives as inhibitors of the SARS-CoV-2 nsp13 helicase found that N-benzyl derivatives were generally more active than their N-alkyl counterparts[4][5][6]. This suggests that the aromatic stacking interactions provided by the benzyl group are crucial for potent inhibition of this particular enzyme.
Data Summary: Cholinesterase Inhibition (IC₅₀ Values in µM)
| Derivative Class | Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| N-Alkyl Isatin | 1-nonylisatin (4i) | >100 | 3.77 | [10] |
| 1-decylisatin (4j) | 62.2 | 4.31 | [10] | |
| N-Alkyl Indole | 1-hexylindole (5g) | 35.0 | >100 | [10] |
| 1-heptylindole (5h) | 40.5 | >100 | [10] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) and, if applicable, a non-cancerous control cell line into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the N-alkyl and C-alkyl indole derivatives in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the N-alkyl and C-alkyl indole derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition Assay (Cholinesterase Inhibition)
This assay measures the ability of a compound to inhibit the activity of cholinesterase enzymes, such as AChE and BChE.
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE from electric eel or BChE from equine serum), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the enzyme solution, the test compound (N-alkyl or C-alkyl indole derivative) at various concentrations, and the buffer.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Colorimetric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color development by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental differences between N- and C-alkylation and a typical experimental workflow.
Conclusion and Future Directions
The comparative analysis of N-alkyl versus C-alkyl indole derivatives reveals that the position of alkylation is a critical determinant of biological activity and selectivity. While N-alkylation can significantly enhance potency and modulate physicochemical properties, C-alkylation offers a means for achieving highly specific interactions with biological targets.
The available data, though not always from direct head-to-head comparisons, strongly suggests that a comprehensive exploration of both N- and C-alkylation is warranted in the early stages of drug discovery programs targeting the indole scaffold. The choice of strategy should be guided by the specific biological target and the desired pharmacological profile.
Future research should prioritize direct comparative studies of N- and C-alkylated indole analogues across a wider range of biological assays and target classes. Such studies will provide a more complete understanding of the structure-activity relationships governing these two fundamental classes of indole derivatives and will undoubtedly accelerate the development of novel and effective indole-based therapeutics.
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Albano, A., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2539445. [Link]
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A Comparative Guide to Purity Assessment of Synthetic 3-(3-Methyl-1H-indol-1-yl)propanenitrile by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. For a compound such as 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a substituted indole derivative, ensuring high purity is paramount for the reliability of downstream applications and for meeting stringent regulatory standards.[1] This guide provides an in-depth analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this compound, comparing it with other viable analytical techniques.
The Central Role of HPLC-UV in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, enabling the separation of components within a mixture based on their differential interactions with a stationary and mobile phase.[2][3] When coupled with a UV detector, it becomes a powerful tool for both qualitative and quantitative analysis of a wide array of organic molecules.[3]
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like indole derivatives.[1] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. By employing a polar mobile phase, compounds are eluted in order of increasing hydrophobicity. The UV detector then quantifies the analyte by measuring its absorbance at a specific wavelength. For indole derivatives, UV detection is highly effective due to the chromophoric nature of the indole ring, which typically exhibits strong absorbance in the 210-290 nm range.[4]
Experimental Protocol: A Validated HPLC-UV Method
The following protocol is a robust starting point for the purity assessment of this compound. Method validation is crucial to ensure the reliability of the results and should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
1. Materials and Reagents:
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional for pH adjustment
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).[9]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 75:25 (v/v) acetonitrile:water.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 220 nm or 280 nm (to be optimized based on the UV spectrum of the compound).[4][10]
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration within the linear range of the calibration curve.
5. Method Validation (as per ICH Q2(R1) Guidelines): [5][8]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, or excipients. | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[7] |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 95-105% of the known amount.[11] |
| Precision | To assess the degree of scatter between a series of measurements. This includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
6. Purity Calculation: The purity of the synthesized compound is typically determined by the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all impurities have a similar UV response to the main compound. For more accurate quantification, a reference standard for each impurity is required.
Comparative Analysis of Purity Assessment Techniques
While HPLC-UV is a powerful and widely used technique, other methods can provide complementary or, in some cases, more suitable information for purity assessment.[2]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection.[1][3] | High resolution, quantitative, reproducible, and automatable.[12] | Requires a chromophore, may not detect all impurities, and can be time-consuming for method development. | Routine quality control and quantitative purity analysis of compounds with UV absorbance. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[13] | Excellent for volatile and thermally stable compounds, high sensitivity with appropriate detectors (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities or starting materials. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[14] | Provides molecular weight information and structural elucidation of impurities.[3] | Can be less quantitative than UV detection without appropriate standards, and matrix effects can be an issue. | Identification of unknown impurities and confirmation of molecular identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[2][14] | Provides structural information, can be quantitative (qNMR), and does not require a chromophore.[15] | Lower sensitivity compared to chromatographic methods, and can be complex to interpret for mixtures.[15] | Structural confirmation and quantification against a certified internal standard. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[13] | Simple, rapid, and inexpensive. | Primarily qualitative, less resolution and sensitivity than HPLC.[13] | Rapid screening of reaction progress and preliminary purity checks. |
Conclusion: An Integrated Approach
For a comprehensive and robust purity assessment of synthetic this compound, a multi-faceted approach is recommended. HPLC-UV stands out as the primary technique for routine quality control and quantitative purity determination due to its high resolution, sensitivity, and reproducibility.[1] However, relying solely on a single method can be misleading.
Therefore, it is best practice to employ orthogonal techniques to confirm the purity profile. For instance, LC-MS can be invaluable for identifying unknown impurities detected by HPLC-UV.[15] Quantitative NMR (qNMR) can provide an independent measure of purity without the need for a reference standard of the same compound. Finally, techniques like GC can be used to assess the presence of residual solvents or volatile starting materials. By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest confidence in the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis as applied to 3-(3-Methyl-1H-indol-1-yl)propanenitrile derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] We will explore the nuances of this powerful technique, compare it with viable alternatives, and provide the experimental details necessary for its successful application.
The Significance of Structural Elucidation for Indole Derivatives
Indole and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets. Therefore, a definitive understanding of their molecular architecture is not just an academic exercise but a critical step in the rational design of more potent and selective therapeutic agents.
X-ray Crystallography: The Gold Standard for Structural Analysis
X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[5][6] This technique exploits the diffraction of X-rays by the ordered array of atoms within a crystal to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be deduced.[6][7]
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding precision and expertise. The causality behind these experimental choices is crucial for obtaining high-quality, publication-ready data.
Experimental Workflow: A Step-by-Step Protocol
The successful X-ray crystal structure determination of a novel this compound derivative hinges on a meticulous experimental workflow.
Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol:
-
Synthesis and Purification: The target this compound derivative is first synthesized. For instance, a common route involves the reaction of 3-methylindole with acrylonitrile.[8] Purity is paramount for successful crystallization; hence, the crude product is meticulously purified, typically by column chromatography, until a single spot is observed on TLC and confirmed by NMR and mass spectrometry.[9][10]
-
Single Crystal Growth: This is often the most challenging step. A purified sample of the derivative is dissolved in a suitable solvent or solvent mixture to create a saturated or slightly supersaturated solution.[5] Slow evaporation of the solvent at a constant temperature is a widely used method. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent is critical and often determined empirically. For indole derivatives, solvents like chloroform, methanol, or their mixtures have proven effective.[8] A high-quality crystal should be clear, have well-defined faces, and be of a suitable size (typically >0.1 mm in all dimensions).[6][11]
-
Crystal Mounting and Data Collection: A suitable single crystal is carefully mounted on a goniometer head.[11] The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[12] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[7]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods, which is the standard approach for small molecules.[6] This yields an initial electron density map from which a preliminary molecular model can be built. The atomic positions and other parameters are then refined using full-matrix least-squares on F², minimizing the difference between the observed and calculated structure factors.[13]
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R1, wR2, goodness-of-fit). The molecular geometry, including bond lengths, bond angles, and torsion angles, is analyzed. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the crystal packing, are also examined.[14]
Comparative Analysis: Crystallographic Data of a Representative Derivative
| Crystallographic Parameter | Value for 3-(3-Methyl-1H-indole-1-yl)phthalonitrile[13] |
| Chemical Formula | C₁₈H₁₁N₃ |
| Formula Weight | 269.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.232(5) |
| b (Å) | 7.4413(14) |
| c (Å) | 15.361(4) |
| β (°) | 106.818(5) |
| Volume (ų) | 2542.0(10) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.408 |
| R1 [I > 2σ(I)] | 0.0660 |
| wR2 (all data) | 0.1610 |
Data sourced from the crystallographic study of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile.[13]
The analysis of this structure reveals a non-planar conformation, with a significant dihedral angle between the indole and phthalonitrile rings.[13] This type of conformational detail is precisely what makes X-ray crystallography indispensable for understanding structure-activity relationships.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural detail, other analytical techniques can offer complementary information or serve as alternatives when single crystals are unobtainable.
| Technique | Strengths | Weaknesses | Applicability to Indole Derivatives |
| X-ray Crystallography | Provides unambiguous 3D atomic coordinates, bond lengths, and angles.[15] | Requires high-quality single crystals, which can be difficult to grow. | Ideal for definitive structural elucidation and understanding intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excellent for determining connectivity and the solution-state conformation of molecules. | Provides an average structure in solution; does not give precise bond lengths and angles. | Essential for initial structural confirmation and studying dynamic processes in solution.[9][10] |
| Mass Spectrometry (MS) | Highly sensitive for determining molecular weight and fragmentation patterns. | Provides no information about the 3D structure. | Used for confirming molecular formula and identifying compounds.[9][10] |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups present in the molecule. | Provides limited information on the overall molecular structure. | Confirms the presence of key functional groups like C≡N and N-H.[9] |
Decision-Making Workflow for Structural Analysis
The choice of analytical technique is often guided by the research question and the physical properties of the compound.
Caption: Decision-making workflow for structural analysis of novel compounds.
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a powerful and indispensable tool for researchers in drug discovery and materials science. It provides an unparalleled level of detail into the three-dimensional architecture of these molecules, which is fundamental to understanding their biological activity and physical properties. While other spectroscopic techniques provide valuable and complementary data, X-ray crystallography remains the definitive method for absolute structure determination. The protocols and comparative data presented in this guide are intended to equip scientists with the knowledge to effectively apply this technique in their research endeavors, ultimately accelerating the development of novel and impactful indole-based compounds.
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A Comparative Guide to the Biological Activities of 3-(3-Methyl-1H-indol-1-yl)propanenitrile and its Demethylated Analog
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of two closely related indole derivatives: 3-(3-Methyl-1H-indol-1-yl)propanenitrile and its demethylated counterpart, 3-(1H-indol-1-yl)propanenitrile. While specific experimental data directly comparing these two molecules is sparse in current literature, this document aims to provide a predictive comparison based on established structure-activity relationships within the indole class of compounds. We will delve into the known biological activities of the parent compound and hypothesize how the introduction of a methyl group at the N-1 position of the indole ring could modulate these effects.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only a theoretical framework for understanding the potential differences in bioactivity but also detailed experimental protocols to enable researchers to conduct their own comparative studies.
Structural Considerations: The Impact of N-Methylation
The primary structural difference between the two molecules is the presence of a methyl group on the nitrogen of the indole ring in this compound. This seemingly minor alteration can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity. The addition of a methyl group can influence:
-
Lipophilicity: Generally, methylation increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Steric Hindrance: The methyl group can introduce steric bulk, potentially altering the molecule's binding affinity to its biological targets.
-
Electronic Effects: The methyl group is an electron-donating group, which can subtly alter the electron density of the indole ring system, potentially influencing its reactivity and intermolecular interactions.
-
Hydrogen Bonding: The demethylated analog possesses a hydrogen bond donor at the N-1 position, which is absent in the methylated version. This can be a critical factor in target recognition and binding.
The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can lead to significant, and sometimes unexpected, changes in a compound's pharmacological profile.[2]
Comparative Biological Activity Profile
While direct comparative data is lacking, we can extrapolate potential activities based on studies of similar indole derivatives. Indole compounds are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[3]
Antiviral Activity
Recent studies have highlighted the antiviral potential of 3-indoleacetonitrile (the demethylated analog) against influenza A virus and SARS-CoV-2.[4][5] The mechanism of action is thought to involve the promotion of the host's interferon signaling pathway.[4]
-
3-(1H-indol-1-yl)propanenitrile (Demethylated Analog): Exhibits known antiviral activity against a spectrum of viruses.[4][5]
-
This compound (Methylated Analog): The effect of N-methylation on this antiviral activity is unknown. It is plausible that the alteration in hydrogen bonding capacity and lipophilicity could either enhance or diminish its interaction with viral or host cell targets.
Anticancer Activity
Indole derivatives are a rich source of potential anticancer agents.[6] The substitution pattern on the indole ring is a key determinant of cytotoxic activity. Some studies suggest that N-alkylation can enhance anticancer potency. For instance, methyl substitution at the N-1 position of certain indole derivatives has been shown to significantly increase their cytotoxic effects.[7] Conversely, other research indicates that indole derivatives lacking N1 substitution can exhibit strong cytoprotective properties.[8]
-
3-(1H-indol-1-yl)propanenitrile (Demethylated Analog): The anticancer potential of this specific molecule is not well-documented in the readily available literature.
-
This compound (Methylated Analog): Based on some reports for other indole structures, the presence of the N-methyl group could potentially enhance its cytotoxic activity against certain cancer cell lines.[7] However, this is not a universal rule, and experimental validation is essential.
Antimicrobial Activity
N-substituted indole derivatives have been reported to possess antibacterial and antifungal properties.[9][10][11] The nature of the substituent on the indole nitrogen can influence the spectrum and potency of antimicrobial action.
-
3-(1H-indol-1-yl)propanenitrile (Demethylated Analog): While some 3-substituted indoles show antimicrobial effects, specific data for this compound is limited.
-
This compound (Methylated Analog): The increased lipophilicity due to the methyl group might enhance its ability to penetrate microbial cell walls, potentially leading to increased antimicrobial activity.
Quantitative Data Summary (Hypothetical)
To facilitate a direct comparison, researchers would need to generate experimental data. The following table illustrates how such data could be presented.
| Biological Activity | Assay | 3-(1H-indol-1-yl)propanenitrile (IC₅₀/MIC in µM) | This compound (IC₅₀/MIC in µM) | Reference Compound (IC₅₀/MIC in µM) |
| Anticancer | MTT Assay (e.g., on HeLa cells) | Data to be determined | Data to be determined | Doxorubicin |
| Antibacterial | Broth Microdilution (e.g., against S. aureus) | Data to be determined | Data to be determined | Vancomycin |
| Antifungal | Broth Microdilution (e.g., against C. albicans) | Data to be determined | Data to be determined | Fluconazole |
| Antiviral | Plaque Reduction Assay (e.g., against Influenza A) | Data to be determined | Data to be determined | Oseltamivir |
Experimental Protocols
To empower researchers to conduct their own comparative analyses, we provide detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of both indole compounds and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for untreated cells (negative control) and vehicle control (DMSO).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth.
Step-by-Step Protocol:
-
Prepare Inoculum:
-
Culture the microbial strain (e.g., Staphylococcus aureus or Candida albicans) on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation:
-
Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours for bacteria or 48 hours for yeast.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.
-
Caption: Workflow for the Broth Microdilution assay.
Conclusion
While a definitive comparison of the biological activities of this compound and its demethylated analog awaits direct experimental evaluation, this guide provides a framework for understanding the potential implications of N-methylation on the bioactivity of this indole scaffold. Based on structure-activity relationships observed in related compounds, it is reasonable to hypothesize that the methylated analog may exhibit altered, and potentially enhanced, anticancer and antimicrobial properties. However, the impact on antiviral activity is less predictable. The provided experimental protocols offer a clear path for researchers to generate the necessary data to validate these hypotheses and to further elucidate the pharmacological potential of these intriguing molecules.
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Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry, 2020, 1-7. [Link]
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Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Zhao, Y., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1485. [Link]
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Zhao, Y., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 13, 965152. [Link]
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Govindasami, T., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 700622. [Link]
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Kamal, A., et al. (2015). Biomedical Importance of Indoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 857-873. [Link]
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Pavan, V., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105713. [Link]
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Wang, X., et al. (2023). Synthesis and antifungal activity of novel chiral indole analogues. Natural Product Research, 37(14), 2335-2341. [Link]
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Wang, X., et al. (2022). Synthesis and antifungal activity of novel chiral indole analogues. Natural Product Research, 1-7. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(3-Methyl-1H-indol-1-yl)propanenitrile
For professionals engaged in pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS No. 4414-81-7), a compound whose structure necessitates a cautious and informed approach to its disposal.
The procedural framework outlined herein is grounded in established safety protocols for handling indole derivatives and nitrile-containing compounds, in alignment with the foundational principles set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5] Given the absence of a specific, universally available Safety Data Sheet (SDS) with detailed disposal instructions for this exact molecule, this guide synthesizes best practices based on the reactivity and potential hazards of its constituent functional groups.
Part 1: Hazard Assessment and Waste Characterization
The primary directive for the disposal of this compound is to unambiguously classify it as hazardous waste . This classification stems from the potential health and environmental risks associated with its two key functional moieties: the indole ring system and the aliphatic nitrile group.
-
Indole Moiety: Indole and its derivatives are known to cause skin and serious eye irritation and can be harmful if swallowed.[6][7][8] Some indole compounds also exhibit aquatic toxicity.
-
Nitrile Group (-C≡N): The most critical safety consideration for nitrile-containing compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or under conditions of acidic hydrolysis. Therefore, all waste streams containing this compound must be maintained at a neutral or slightly basic pH.
All waste generated, including the pure compound, solutions, and contaminated materials, must be segregated from general laboratory trash and managed through a certified hazardous waste disposal program.
Part 2: Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all engineering controls are operational and appropriate Personal Protective Equipment (PPE) is worn. This is a non-negotiable prerequisite for minimizing exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
| Control/PPE | Specification & Rationale |
| Ventilation | All handling and segregation of waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes. Standard safety glasses are insufficient.[6][9] |
| Hand Protection | Wear chemical-resistant nitrile gloves. It is crucial to remember that disposable nitrile gloves offer splash protection for brief contact only.[10] If a glove becomes contaminated, it must be removed immediately and disposed of as hazardous waste.[10] |
| Body Protection | A buttoned laboratory coat, long pants, and closed-toe shoes are required to protect the skin. |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic workflow involving segregation, containment, and clear labeling.
Step 1: Waste Segregation at the Point of Generation
Immediate and correct segregation is the most critical step in preventing accidental chemical reactions.
-
Solid Waste:
-
Collect un-reusable or expired solid this compound, along with any contaminated items like weigh papers, spatulas, or TLC plates, in a dedicated solid hazardous waste container.
-
This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), have a secure, sealable lid, and be clearly labeled.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated liquid hazardous waste container.
-
Crucially, maintain separate waste streams for halogenated and non-halogenated solvents. [6] Do not mix these waste types.
-
NEVER dispose of this compound or its solutions down the drain.[9]
-
Acidic Incompatibility: Ensure the liquid waste container is free of acids and that the collected waste stream is not acidic.
-
-
Contaminated Sharps & PPE:
-
Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.[6]
-
Contaminated disposable gloves, bench liners, and wipes should be collected in a separate, double-bagged plastic bag that is then sealed and placed into the solid hazardous waste container.[9][11]
-
Step 2: Containerization and Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[3][4]
-
Select an Appropriate Container: Use only containers approved for hazardous waste that are in good condition and compatible with the chemical.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound " and any other chemical constituents in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or laboratory.
-
The date of initial waste accumulation.
-
Step 3: Storage and Final Disposal
-
Interim Storage: Waste containers must be kept closed at all times except when waste is being added.[4] Store the sealed containers in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials, particularly acids.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9] The final treatment and disposal of the waste must be handled by a licensed hazardous waste management company, in accordance with all federal, state, and local regulations.[5]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
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A Researcher's Guide to Personal Protective Equipment for 3-(3-Methyl-1H-indol-1-yl)propanenitrile
Handling novel or specialized chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great discovery comes the great responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety you can trust.
Foundational Hazard Assessment: Understanding the Compound
Before any PPE is selected, a thorough hazard assessment must be conducted.[1][2][3] This involves more than just reading a Safety Data Sheet (SDS); it requires a critical analysis of the molecule's structure and its potential reactivity.
This compound (CAS No. 4414-81-7) possesses two key functional groups that dictate its hazard profile: an indole ring and a nitrile group .[4][5]
-
Indole Moiety: Indole derivatives are common in biologically active molecules. While this specific compound's toxicology is not extensively documented, related indole structures can cause skin and serious eye irritation.
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that demand significant respect. They can be toxic if swallowed, absorbed through the skin, or inhaled.[6][7] A primary concern with nitriles is their potential to metabolize into cyanide in the body, though the rate and extent vary dramatically between compounds. Therefore, preventing all routes of exposure is paramount.
Based on the GHS classifications of similar compounds, we must assume this compound may be harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[7]
Table 1: Hazard Analysis and PPE Response
| Potential Hazard | Route of Exposure | Associated Risk | Primary PPE Control |
| Skin Irritation/Toxicity | Dermal (Skin Contact) | Local irritation; Systemic toxicity through absorption. | Chemical-resistant gloves, Lab coat |
| Serious Eye Irritation | Ocular (Eyes) | Chemical splashes causing irritation or damage. | Safety goggles or face shield |
| Respiratory Irritation | Inhalation | Inhalation of aerosolized powder or vapors may irritate the respiratory tract. | Use in a chemical fume hood |
The Core PPE Ensemble: A Head-to-Toe Protocol
Minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] However, for this compound, an enhanced level of protection is warranted.
Your primary defense against dermal absorption is the correct choice of gloves.
-
Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[9] They offer good resistance to many organic solvents, weak acids, and bases.[10][11][12]
-
Selection Criteria:
-
Thickness: Do not use thin, exam-style gloves. Select nitrile gloves with a minimum thickness of 5 mil for adequate protection against incidental splashes.
-
Breakthrough Time: For any new compound, specific chemical resistance data is often unavailable. Therefore, a "double-gloving" strategy is recommended. This provides a backup barrier and extends the time before a chemical can permeate to the skin.
-
Immediate Replacement: Nitrile gloves provide splash protection, not immersion protection.[13] If a glove comes into contact with the compound, it must be removed and replaced immediately.[14]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure cuff is mandatory to protect against splashes.[1]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[8]
-
Recommended: When handling larger quantities (>1g) or when there is a significant splash risk (e.g., during dissolution or transfer), upgrade to indirectly vented chemical splash goggles.[1]
-
Best Practice: For maximum protection, especially when working outside of a fume hood (not recommended), use a full-face shield in conjunction with safety goggles.[1][8]
-
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads must be placed in a clearly labeled, sealed hazardous waste container. *[15] Solid Chemical Waste: Unused or waste compound should be collected in a designated, sealed, and labeled container.
-
Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been verified.
[16]Never dispose of nitrile-containing compounds down the drain. A[15]ll waste must be handled and disposed of according to your institution's Environmental Health and Safety (EH&S) guidelines and local regulations.
By integrating this comprehensive PPE and safety plan into your standard operating procedures, you create a robust system that protects you, your colleagues, and your research. Safety is not a barrier to discovery; it is the foundation upon which successful and repeatable science is built.
References
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Available from: [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Available from: [Link]
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Personal Protective Equipment (PPE) Toolkit. (2023). Centers for Disease Control and Prevention (CDC). Available from: [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - Environmental Health and Radiation Safety. Available from: [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Available from: [Link]
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Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Available from: [Link]
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Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
